3,5-Dichlorophenylhydrazine hydrochloride
Description
Properties
IUPAC Name |
(3,5-dichlorophenyl)hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2.ClH/c7-4-1-5(8)3-6(2-4)10-9;/h1-3,10H,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDXZOJVMTJOAPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)NN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
63352-99-8 | |
| Record name | Hydrazine, (3,5-dichlorophenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63352-99-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID20212744 | |
| Record name | (3,5-Dichlorophenyl)hydrazine monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20212744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57396-93-7, 63352-99-8 | |
| Record name | Hydrazine, (3,5-dichlorophenyl)-, hydrochloride (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57396-93-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3,5-Dichlorophenyl)hydrazine monohydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063352998 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3,5-Dichlorophenyl)hydrazine monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20212744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3,5-dichlorophenyl)hydrazine monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.263 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 3,5-Dichlorophenylhydrazine Hydrochloride
CAS Number: 63352-99-8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 3,5-Dichlorophenylhydrazine hydrochloride, a key chemical intermediate in synthetic chemistry and drug discovery. This document outlines its chemical and physical properties, safety and handling protocols, synthesis methods, and significant applications, with a focus on its role in the development of novel therapeutic agents.
Chemical and Physical Properties
This compound is a light-sensitive solid that is soluble in water.[1][2] It is primarily used as a reagent and building block in organic synthesis.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 63352-99-8 | [3] |
| Molecular Formula | C₆H₇Cl₃N₂ | [3][4] |
| Molecular Weight | 213.49 g/mol | [3][4] |
| Appearance | Bright yellow crystalline powder; White to cream powder | [1][5] |
| Melting Point | 208-210 °C (decomposes) | [1][2] |
| Water Solubility | Soluble | [1][2] |
| Boiling Point | 286.1°C at 760 mmHg (Predicted) | [1] |
| Flash Point | 126.8°C (Predicted) | [1] |
| InChI Key | BDXZOJVMTJOAPS-UHFFFAOYSA-N | [6] |
Safety and Handling
This compound is a hazardous substance and requires careful handling to avoid exposure. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation. It may also cause respiratory irritation and is suspected of causing cancer.
Table 2: GHS Hazard and Precautionary Statements
| Category | Code | Statement | Reference(s) |
| Hazard | H302 | Harmful if swallowed. | [6] |
| H312 | Harmful in contact with skin. | ||
| H315 | Causes skin irritation. | [6] | |
| H319 | Causes serious eye irritation. | ||
| H332 | Harmful if inhaled. | [6] | |
| H335 | May cause respiratory irritation. | ||
| H351 | Suspected of causing cancer. | ||
| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | |
| P270 | Do not eat, drink or smoke when using this product. | [6] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | ||
| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | ||
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | ||
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | ||
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | ||
| P405 | Store locked up. | ||
| P501 | Dispose of contents/container to an approved waste disposal plant. |
Handling and Storage:
-
Handling: Avoid all personal contact, including inhalation. Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust respirator. Do not eat, drink, or smoke when handling. Wash hands thoroughly after handling.[7]
-
Storage: Keep containers securely sealed in a cool, dry, and dark place. Store in original containers and avoid physical damage.[1]
Spectral Data
While specific spectral data from verified sources is not publicly available, typical spectral characteristics can be predicted based on the molecule's structure.
Table 3: Predicted Spectral Data
| Technique | Predicted Characteristics |
| ¹H NMR | Aromatic protons would appear in the δ 6.5-8.0 ppm range. Protons of the hydrazine group (-NHNH₂) would be broad and their chemical shift would be solvent and concentration-dependent. |
| ¹³C NMR | Aromatic carbons would appear in the δ 110-150 ppm range. Carbons attached to chlorine will be significantly shifted. |
| IR Spectroscopy | Characteristic peaks would include N-H stretching (around 3200-3400 cm⁻¹), C=C aromatic stretching (around 1450-1600 cm⁻¹), and C-Cl stretching (around 600-800 cm⁻¹). |
| Mass Spectrometry | The molecular ion peak [M]+ for the free base (C₆H₆Cl₂N₂) would be observed at m/z ≈ 176, showing a characteristic isotopic pattern for two chlorine atoms. The hydrochloride salt will not typically show the HCl in the mass spectrum under standard conditions.[8] |
Experimental Protocols
Synthesis of this compound
A common and established method for synthesizing phenylhydrazine hydrochlorides is through the diazotization of the corresponding aniline, followed by reduction of the resulting diazonium salt. The following is a representative protocol adapted from established procedures for similar compounds.[9][10]
Caption: General synthesis workflow for 3,5-Dichlorophenylhydrazine HCl.
Methodology:
-
Diazotization: 3,5-Dichloroaniline is dissolved in aqueous hydrochloric acid and cooled to 0-5°C in an ice bath. An aqueous solution of sodium nitrite is then added dropwise, maintaining the low temperature, to form the diazonium salt solution.[9][11] The reaction progress can be monitored using starch-iodide paper to detect excess nitrous acid.
-
Reduction: The cold diazonium salt solution is then slowly added to a solution of a reducing agent, such as stannous chloride (SnCl₂) dissolved in concentrated hydrochloric acid, also kept at a low temperature.[10]
-
Isolation: After the reduction is complete, the resulting this compound often precipitates from the acidic solution upon standing or further cooling. The solid product is collected by filtration, washed with a small amount of cold water or a saturated salt solution, and then dried.[12]
-
Purification (Optional): The crude product can be purified by recrystallization from water or an ethanol/water mixture.[12]
Application in Fischer Indole Synthesis
This compound is a valuable reagent in the Fischer indole synthesis, a powerful method for creating indole rings, which are core structures in many pharmaceuticals.[13]
Caption: The Fischer indole synthesis using 3,5-Dichlorophenylhydrazine HCl.
Methodology:
-
Hydrazone Formation: this compound is reacted with an appropriate ketone or aldehyde in a suitable solvent, often glacial acetic acid or ethanol. The mixture is typically stirred at room temperature or gently heated to form the corresponding phenylhydrazone intermediate.[2][5]
-
Cyclization: An acid catalyst (e.g., zinc chloride, polyphosphoric acid, or continued heating in acetic acid) is used to induce a[7][7]-sigmatropic rearrangement of the hydrazone, followed by cyclization and elimination of ammonia.[2][13]
-
Work-up and Isolation: The reaction mixture is cooled, neutralized with a base (e.g., NaOH solution), and the product is extracted with an organic solvent. The organic layer is then dried and concentrated, and the resulting indole derivative is purified, typically by column chromatography or recrystallization.[14]
Applications in Drug Discovery and Development
This compound serves as a crucial starting material for the synthesis of various heterocyclic compounds with potential biological activity.
Synthesis of Anti-leukemic Agents
This compound has been utilized as a building block for the synthesis of 2H-benzo[b][5][15]oxazin-3(4H)-one derivatives.[5][16] Certain compounds within this class have demonstrated promising anti-leukemic properties in vitro against cell lines such as MV4-11 (acute myeloid leukemia).[12] The synthesis of these complex molecules often involves multi-step reaction sequences where the dichlorophenyl moiety is incorporated early in the process.
Synthesis of Thiatriazole Derivatives
It has been specifically used to prepare [2-(3,5-dichlorophenyl)-1,1-dioxo-2,3-dihydro-1H-1λ⁶-[1][7][12][15]thiatriazol-4-yl]dimethylamine. Thiatriazole scaffolds are of interest in medicinal chemistry due to their diverse pharmacological profiles.
Caption: Application pathways of 3,5-Dichlorophenylhydrazine HCl.
Conclusion
This compound is a versatile and important reagent in organic synthesis. Its primary value lies in its utility as a precursor for constructing complex heterocyclic systems, including indoles and benzoxazinones, which are of significant interest in drug discovery for their potential therapeutic applications, particularly in oncology. Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound. This guide provides a foundational resource for professionals utilizing this chemical in their research and development endeavors.
References
- 1. Synthesis and pharmacological evaluations of novel 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as a new class of anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. scbt.com [scbt.com]
- 4. This compound 90.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. Organic Syntheses - Page 27 - Wattpad [wattpad.com]
- 8. PubChemLite - 3,5-dichlorophenylhydrazine (C6H6Cl2N2) [pubchemlite.lcsb.uni.lu]
- 9. Description, Synthesis and Usage of Phenylhydrazine_Chemicalbook [chemicalbook.com]
- 10. prepchem.com [prepchem.com]
- 11. Diazotisation [organic-chemistry.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. jk-sci.com [jk-sci.com]
Technical Guide: Physicochemical Properties of 3,5-Dichlorophenylhydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 3,5-Dichlorophenylhydrazine hydrochloride (CAS No: 63352-99-8). The information is intended to support research, synthesis, and drug development activities where this compound is utilized as a key chemical intermediate.
Chemical Identity and Properties
This compound is a dichlorinated phenylhydrazine derivative, commonly used as a building block in the synthesis of more complex molecules, including those with potential therapeutic applications.[1][2]
Table 1: General and Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₆H₇Cl₃N₂ | [3][4] |
| Molecular Weight | 213.49 g/mol | [1][3][4][5] |
| Appearance | White to cream or light yellow crystalline powder | [3] |
| Melting Point | 208-210 °C (with decomposition) | [1][3][6] |
| Boiling Point | 286.1 °C at 760 mmHg | [3][] |
| Flash Point | 126.8 °C | [3] |
| Solubility | Soluble in water | [3] |
| Storage | Store in a cool, dry, well-ventilated area in a tightly closed container. Keep in a dark place. | [3][] |
Spectral Data
Detailed spectral data such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry for this compound are not publicly available in the form of peak lists or spectra. However, commercial suppliers indicate the availability of such data upon request.
Safety and Handling
This compound is classified as harmful and an irritant. It is harmful if swallowed, inhaled, or in contact with skin, and causes skin, eye, and respiratory irritation.[1][3]
Table 2: Hazard and Safety Information
| Identifier | Description | Source(s) |
| Hazard Class | Acute Toxicity (Oral, Dermal, Inhalation), Skin Irritation, Eye Irritation, Specific Target Organ Toxicity (Single Exposure) | [1] |
| Signal Word | Warning | [1] |
| Hazard Statements | H302, H312, H332, H315, H319, H335 | [1] |
| Precautionary Statements | P261, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338 | [1] |
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask, should be worn when handling this compound.[1] Work should be conducted in a well-ventilated area.
Experimental Protocols
Detailed experimental protocols for the determination of the physicochemical properties of this specific compound are not extensively published. However, standard methodologies for organic compounds can be applied.
Synthesis of this compound
A general method for the preparation of this compound involves the reaction of phenylhydrazine with 3,5-dichlorobenzoyl chloride. The final product is then crystallized through the addition of hydrochloric acid.[3]
Melting Point Determination
The melting point can be determined using a standard melting point apparatus. A small, dry sample is packed into a capillary tube and heated at a slow, controlled rate. The temperature range from the first appearance of liquid to the complete liquefaction of the solid is recorded.
Solubility Assessment (Qualitative)
To determine solubility in a specific solvent, a small amount of this compound can be added to the solvent at a controlled temperature. The mixture is agitated, and the dissolution of the solid is observed.
Spectroscopic Analysis
-
NMR Spectroscopy: For ¹H and ¹³C NMR analysis, the sample would be dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The spectra are then acquired on an NMR spectrometer.[9][10]
-
FT-IR Spectroscopy: An infrared spectrum can be obtained by preparing a KBr pellet containing a small amount of the finely ground solid sample or by using an Attenuated Total Reflectance (ATR) accessory.[3][4][11]
-
Mass Spectrometry: Mass spectral data can be obtained using techniques such as electrospray ionization (ESI) coupled with a mass analyzer. The sample is typically dissolved in a suitable volatile solvent.[12][13][14]
Applications in Synthesis
This compound is primarily used as a reagent in organic synthesis.[3] A notable application is in the synthesis of 2H-benzo[b][3][15]oxazin-3(4H)-one derivatives, which have been investigated for their potential as anti-leukemic agents.[15][16][17]
Visualized Workflow: Synthesis and Application
As no direct biological signaling pathways involving this compound have been identified, the following diagrams illustrate its chemical synthesis and a key synthetic application.
Caption: Synthesis of this compound.
Caption: Synthetic application of the title compound.
References
- 1. 3,5-Dichlorophenylhydrazine 95 63352-99-8 [sigmaaldrich.com]
- 2. This compound, 95% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. eng.uc.edu [eng.uc.edu]
- 5. scbt.com [scbt.com]
- 6. parchem.com [parchem.com]
- 8. Phenylhydrazine | C6H5NHNH2 | CID 7516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 12. Fragmentation of Deprotonated Diacylhydrazine Derivatives in Electrospray Ionization Tandem Mass Spectrometry: Generation of Acid Anions via Intramolecular Rearrangement | PLOS One [journals.plos.org]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. A Unique HPLC/MS Salt Forms Method Enables Drug Fingerprinting | Technology Networks [technologynetworks.com]
- 15. Synthesis of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. azooptics.com [azooptics.com]
- 17. Synthesis and pharmacological evaluations of novel 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as a new class of anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3,5-Dichlorophenylhydrazine Hydrochloride: Properties and Synthetic Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and key synthetic applications of 3,5-Dichlorophenylhydrazine hydrochloride, a crucial building block in the development of novel therapeutic agents. Particular focus is given to its role in the synthesis of compounds with potential anti-leukemic activity.
Molecular Structure and Physicochemical Properties
This compound is a substituted hydrazine derivative that serves as a versatile reagent in organic synthesis. Its chemical structure consists of a phenylhydrazine core with two chlorine atoms substituted at the 3 and 5 positions of the benzene ring, and it is supplied as a hydrochloride salt to improve stability and handling.
The key physicochemical properties of this compound are summarized in the table below, providing essential data for laboratory use.[1][2][3][4][5]
| Property | Value |
| Molecular Formula | C₆H₇Cl₃N₂ |
| Molecular Weight | 213.49 g/mol [1][2][4] |
| Appearance | White to cream or light yellow crystalline powder[3] |
| Melting Point | 201-202 °C or 208-210 °C (decomposes)[1][5] |
| Solubility | Soluble in water[5] |
| CAS Number | 63352-99-8[2] |
Synthetic Applications in Anti-Cancer Research
This compound is a valuable precursor in the synthesis of various heterocyclic compounds, most notably 2H-benzo[b][1][3]oxazin-3(4H)-one derivatives.[3][6] These derivatives have garnered significant interest in medicinal chemistry due to their demonstrated anti-cancer and, more specifically, anti-leukemic properties.[6]
Synthesis of 2H-benzo[b][1][3]oxazin-3(4H)-one Derivatives
While a detailed, step-by-step protocol starting from this compound for the synthesis of specific anti-leukemic 2H-benzo[b][1][3]oxazin-3(4H)-one derivatives is not extensively documented in publicly available literature, a general synthetic strategy can be outlined based on established chemical transformations for analogous compounds.[7][8] The synthesis typically involves a multi-step process.
A generalized workflow for the synthesis of such derivatives is presented below.
Biological Activity and Experimental Protocols
Derivatives of 2H-benzo[b][1][3]oxazin-3(4H)-one have been investigated for their potential as anti-cancer agents.[6][8] Some of these compounds have shown promising anti-leukemic properties.[6]
In Vitro Anti-Leukemic Activity Assessment
The cytotoxic effects of newly synthesized compounds are typically evaluated in vitro against various leukemia cell lines. A standard method for this is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability.
A typical experimental workflow for an in vitro anti-leukemic activity screen is detailed below.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Leukemia cells (e.g., HL-60, a human promyelocytic leukemia cell line) are seeded into 96-well plates at a density of approximately 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Compound Treatment: After a 24-hour incubation period to allow for cell adherence and stabilization, the cells are treated with various concentrations of the synthesized benzoxazinone derivatives. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The treated plates are incubated for a period of 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Following the incubation period, 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The culture medium is carefully removed, and 100 µL of a solubilization solution, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.[9]
Potential Signaling Pathways
The anti-cancer activity of benzoxazinone derivatives may be attributed to their interaction with various cellular signaling pathways that are often dysregulated in cancer. While the specific mechanisms for derivatives of this compound are still under investigation, related compounds have been shown to downregulate the expression of the c-Myc oncogene.[10] The c-Myc protein is a key regulator of cell proliferation, differentiation, and apoptosis, and its overexpression is a hallmark of many cancers, including leukemia.
Several signaling pathways are known to be crucial for the survival and proliferation of leukemic stem cells, including the PI3K/AKT/mTOR, Wnt/β-catenin, and JAK/STAT pathways.[11][12][13] It is plausible that novel benzoxazinone derivatives exert their anti-leukemic effects by modulating one or more of these critical pathways.
A simplified representation of a potential mechanism of action involving the downregulation of c-Myc is depicted below.
Conclusion
This compound is a key starting material for the synthesis of biologically active molecules, particularly 2H-benzo[b][1][3]oxazin-3(4H)-one derivatives with promising anti-leukemic activity. This guide has provided an overview of its chemical properties, a general synthetic approach to these derivatives, and a standard protocol for evaluating their in vitro efficacy. Further research into the specific synthetic pathways and elucidation of the precise mechanisms of action, including their effects on key signaling pathways like c-Myc, will be crucial for the development of novel and effective anti-cancer therapeutics based on this versatile chemical scaffold.
References
- 1. chembk.com [chembk.com]
- 2. scbt.com [scbt.com]
- 3. This compound, 95% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 4. 3,5-ジクロロフェニルヒドラジン 塩酸塩 95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. CAS # 63352-99-8, this compound, 1-(3,5-Dichlorophenyl)hydrazine hydrochloride - chemBlink [ww.chemblink.com]
- 6. Synthesis and pharmacological evaluations of novel 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as a new class of anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. irjet.net [irjet.net]
- 9. benchchem.com [benchchem.com]
- 10. Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent Advances in Signaling Pathways and Kinase Inhibitors for Leukemia Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Signaling pathways governing the behaviors of leukemia stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Signaling Pathways in Leukemic Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of 3,5-Dichlorophenylhydrazine Hydrochloride from 3,5-Dichloroaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical synthesis of 3,5-dichlorophenylhydrazine hydrochloride, a key intermediate in the development of various pharmaceutical compounds. The synthesis commences from the readily available starting material, 3,5-dichloroaniline, and proceeds through a two-step diazotization and reduction sequence. This document outlines the detailed experimental protocol, presents key quantitative data in a structured format, and illustrates the synthetic workflow.
Physicochemical Properties
A summary of the essential physical and chemical properties of the starting material and the final product is provided below for easy reference.
| Property | 3,5-Dichloroaniline | This compound |
| Molecular Formula | C₆H₅Cl₂N | C₆H₇Cl₃N₂ |
| Molecular Weight | 162.02 g/mol | 213.49 g/mol |
| Appearance | Colorless to light yellow crystalline solid | Bright yellow crystalline powder[1] |
| Melting Point | 50-52 °C | 208-210 °C (decomposes)[1] |
| CAS Number | 626-43-7 | 63352-99-8 |
Experimental Protocol
The synthesis of this compound from 3,5-dichloroaniline is a two-step process. The first step involves the diazotization of the aniline to form the corresponding diazonium salt. In the second step, the diazonium salt is reduced to the desired hydrazine hydrochloride. The following protocol is adapted from established methods for the synthesis of aryl hydrazines.[2][3]
Step 1: Diazotization of 3,5-Dichloroaniline
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 3,5-dichloroaniline (1.0 eq).
-
Add concentrated hydrochloric acid (approx. 3.0 eq) and water. Stir the mixture to form a slurry.
-
Cool the flask to 0-5 °C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (1.0 eq) in water.
-
Slowly add the sodium nitrite solution dropwise to the aniline slurry while maintaining the temperature between 0-5 °C. Vigorous stirring is essential during this addition to ensure efficient reaction and to prevent localized overheating.
-
After the addition is complete, continue stirring the resulting solution of 3,5-dichlorobenzenediazonium chloride at 0-5 °C for an additional 30 minutes.
Step 2: Reduction of the Diazonium Salt
-
In a separate beaker, prepare a solution of stannous chloride dihydrate (SnCl₂·2H₂O) (approx. 2.5-3.0 eq) in concentrated hydrochloric acid.
-
Cool this reducing solution in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution from Step 1 to the stannous chloride solution with continuous stirring. The temperature should be maintained below 10 °C throughout the addition.
-
A precipitate of this compound will begin to form.
-
After the addition is complete, continue to stir the reaction mixture in the ice bath for another 1-2 hours to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold, saturated sodium chloride solution to remove any unreacted starting materials and inorganic salts.
-
Dry the collected solid in a vacuum oven at a low temperature to yield the final product, this compound.
Reaction Workflow
The following diagram illustrates the key stages in the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Guide: Solubility of 3,5-Dichlorophenylhydrazine Hydrochloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
December 2025
Abstract
This technical guide provides a comprehensive overview of the solubility of 3,5-Dichlorophenylhydrazine hydrochloride, a key intermediate in various synthetic applications. Due to the limited availability of specific quantitative solubility data in public literature, this document summarizes known qualitative information and presents detailed, generalized experimental protocols for its determination. This guide is intended to be a foundational resource for laboratory professionals to assess the solubility of this compound in relevant organic solvents, aiding in the optimization of reaction conditions, purification processes, and formulation development.
Introduction
This compound (CAS No: 63352-99-8) is a substituted hydrazine derivative widely utilized in organic synthesis. It serves as a crucial building block for the synthesis of various heterocyclic compounds, including those with potential pharmacological activity. For instance, it has been used in the preparation of 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives as potential anti-leukemic agents.
The solubility of this compound in organic solvents is a critical physical property that dictates its utility in various applications. Understanding its solubility profile is paramount for:
-
Reaction Condition Optimization: Ensuring the compound is sufficiently dissolved for homogenous reaction kinetics.
-
Purification: Selecting appropriate solvents for crystallization and removal of impurities.
-
Formulation: Developing stable solutions for analytical standards or biological assays.
This guide addresses the current knowledge gap in the quantitative solubility data for this compound and provides the necessary protocols for its empirical determination.
Solubility Data
A thorough review of scientific literature and chemical databases reveals a scarcity of quantitative solubility data for this compound in organic solvents. The available information is primarily qualitative.
Table 1: Qualitative and Quantitative Solubility of this compound
| Solvent | Chemical Class | Quantitative Solubility | Qualitative Solubility | Source |
| Water | Protic, Polar | Data not available | Soluble | [3][4] |
| Methanol | Protic, Polar | Data not available | Expected to be soluble | General chemical principles |
| Ethanol | Protic, Polar | Data not available | Expected to be soluble | General chemical principles |
| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | Data not available | Expected to be highly soluble | General chemical principles |
| Acetone | Aprotic, Polar | Data not available | Expected to have moderate solubility | General chemical principles |
| Dichloromethane (DCM) | Chlorinated | Data not available | Expected to have low solubility | General chemical principles |
| Toluene | Aromatic, Nonpolar | Data not available | Expected to be poorly soluble | General chemical principles |
| Hexane | Aliphatic, Nonpolar | Data not available | Expected to be insoluble | General chemical principles |
Note: The hydrochloride salt form generally increases solubility in polar solvents compared to the free base.
Experimental Protocols for Solubility Determination
For applications requiring precise solubility data, it is recommended that researchers determine the solubility in their specific solvent systems using established methodologies. The thermodynamic "shake-flask" method is the gold standard for determining equilibrium solubility.
Thermodynamic Solubility Determination via Shake-Flask Method
This method measures the equilibrium solubility of a compound, which is the maximum concentration of a substance that can dissolve in a solvent at a specific temperature and pressure, under equilibrium conditions.
Materials and Equipment:
-
This compound (high purity)
-
High-purity organic solvents of choice
-
Temperature-controlled orbital shaker or water bath
-
Analytical balance
-
Vials with screw caps
-
Syringe filters (e.g., 0.22 µm PTFE, chosen for solvent compatibility)
-
Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of this compound to a vial. The excess solid is crucial to ensure a saturated solution at equilibrium.
-
Solvent Addition: Accurately pipette a known volume of the desired organic solvent into the vial.
-
Equilibration: Seal the vial tightly to prevent solvent evaporation. Place the vial in a temperature-controlled shaker and agitate at a constant temperature (e.g., 25 °C). The system should be agitated until equilibrium is reached, which typically takes 24 to 72 hours.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.
-
Sample Collection: Carefully withdraw a sample from the supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.
-
Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV or UV-Vis spectroscopy) to determine the concentration of this compound.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or mol/L.
Analytical Method for Quantification (Example: HPLC-UV)
A High-Performance Liquid Chromatography (HPLC) method with UV detection is a common and reliable technique for quantifying the concentration of dissolved solutes.
Principle: The concentration of the analyte in the saturated solution is determined by comparing its peak area from the chromatogram to a standard curve generated from solutions of known concentrations.
Procedure:
-
Standard Curve Preparation:
-
Prepare a stock solution of this compound of known concentration in the chosen solvent.
-
Perform a series of serial dilutions to create at least five calibration standards spanning the expected solubility range.
-
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water (with 0.1% formic acid, if needed for peak shape). The exact ratio should be optimized.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Determined by measuring the UV absorbance spectrum of the compound (e.g., at its λmax).
-
Column Temperature: 25 °C.
-
-
Analysis:
-
Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration).
-
Inject the diluted, filtered sample from the shake-flask experiment.
-
-
Calculation:
-
Determine the concentration of the diluted sample from the standard curve using linear regression.
-
Calculate the original solubility by applying the dilution factor.
-
Conclusion
References
An In-depth Technical Guide to 3,5-Dichlorophenylhydrazine Hydrochloride: Melting Point and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of 3,5-Dichlorophenylhydrazine hydrochloride, with a specific focus on its melting point and stability. This compound is a valuable reagent in organic synthesis, particularly in the preparation of nitrogen-containing heterocyclic compounds, and serves as an important intermediate in the development of pharmaceutical agents.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 63352-99-8 | [1][2] |
| Molecular Formula | C₆H₆Cl₂N₂ · HCl | [1] |
| Molecular Weight | 213.49 g/mol | [1] |
| Appearance | Bright yellow to off-white crystalline powder | [1][3] |
| Melting Point | 208-210 °C (with decomposition) | [1][3] |
| Water Solubility | Soluble | [1] |
| Storage | Keep in a dark place, sealed in a dry, room temperature environment. | [1] |
Melting Point Determination
The melting point of this compound is consistently reported in the range of 208-210 °C, with decomposition.[1][3] This indicates that as the compound melts, it also breaks down chemically.
Experimental Protocol: Melting Point Determination (Capillary Method)
A standard and widely accepted method for determining the melting point of a crystalline solid is the capillary melting point technique.
Apparatus:
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if sample needs to be pulverized)
-
This compound sample
Procedure:
-
Sample Preparation: Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.
-
Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the compound into the tube. The packed sample height should be approximately 2-3 mm.
-
Placing the Tube in the Apparatus: Insert the capillary tube into the heating block of the melting point apparatus.
-
Heating:
-
Set the apparatus to heat at a rapid rate initially until the temperature is about 15-20 °C below the expected melting point (around 190 °C).
-
Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.
-
-
Observation:
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the entire sample has melted into a clear liquid (the end of the melting range).
-
Note any signs of decomposition, such as darkening or gas evolution, which is expected for this compound.
-
-
Reporting: The melting point is reported as a range from the initial to the final temperature.
Stability Profile
This compound is stable at room temperature when stored in a tightly closed container in a cool, dry, and well-ventilated area.[3] It should be kept away from incompatible substances such as strong oxidants and strong acids.[1] Exposure to light and moisture should be minimized.
Thermal Stability
The reported melting point with decomposition suggests that the compound has limited thermal stability at elevated temperatures. Upon heating, it is expected to decompose, releasing toxic and irritating fumes and gases, including hydrogen chloride, nitrogen oxides, and carbon monoxide.[3]
Experimental Protocol: Thermal Stability Analysis by Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a powerful technique to study the thermal stability of a compound by measuring the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.
Apparatus:
-
Differential Scanning Calorimeter (DSC)
-
Sample pans (e.g., aluminum) and lids
-
Crimper for sealing pans
-
Inert gas supply (e.g., nitrogen)
Procedure:
-
Sample Preparation: Accurately weigh a small amount of this compound (typically 1-5 mg) into a DSC sample pan.
-
Sealing the Pan: Place a lid on the pan and seal it using a crimper. This is important to contain any evolved gases during decomposition.
-
Instrument Setup:
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Purge the cell with an inert gas, such as nitrogen, to provide a controlled atmosphere.
-
-
Temperature Program:
-
Equilibrate the sample at a starting temperature well below the expected decomposition point (e.g., 30 °C).
-
Heat the sample at a constant rate (e.g., 10 °C/min) up to a temperature beyond the decomposition point (e.g., 300 °C).
-
-
Data Analysis: The resulting thermogram will show heat flow as a function of temperature.
-
An endothermic peak will correspond to the melting of the sample.
-
Exothermic peaks following the melt will indicate decomposition events. The onset temperature of the first major exotherm is often taken as an indicator of the decomposition temperature.
-
Hydrolytic Stability
Experimental Protocol: General Approach to Hydrolytic Stability Assessment
A general protocol to assess hydrolytic stability involves subjecting the compound to various pH conditions over time and monitoring its degradation.
Apparatus:
-
HPLC with a suitable column and detector (e.g., UV)
-
pH meter
-
Constant temperature bath or incubator
-
Volumetric flasks and pipettes
-
Buffers of various pH values (e.g., pH 4, 7, and 9)
Procedure:
-
Solution Preparation: Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
For each pH to be tested, add a known volume of the stock solution to a volumetric flask and dilute with the appropriate buffer to a final known concentration.
-
Incubate the solutions at a constant temperature (e.g., 40 °C).
-
-
Time Points: Withdraw aliquots from each solution at predetermined time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Analysis:
-
Immediately analyze the aliquots by a validated, stability-indicating HPLC method. This method should be able to separate the parent compound from any degradation products.
-
Quantify the amount of this compound remaining at each time point.
-
-
Data Analysis: Plot the concentration of the parent compound versus time for each pH condition to determine the rate of degradation.
Synthetic Utility and Reaction Pathways
This compound is a key starting material in various synthetic transformations. One of the most notable applications is in the Fischer indole synthesis.
Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile method for synthesizing indoles from a phenylhydrazine and an aldehyde or ketone in the presence of an acid catalyst.
This diagram illustrates the key steps in the Fischer indole synthesis, starting from 3,5-Dichlorophenylhydrazine and a carbonyl compound, proceeding through various intermediates to form a substituted indole.
Synthesis of 2H-benzo[b][1][3]oxazin-3(4H)-one Derivatives
This compound has also been utilized as a building block in the synthesis of 2H-benzo[b][1]oxazin-3(4H)-one derivatives, which have been investigated as potential anti-leukemic agents.
This generalized workflow depicts a multi-step synthesis where this compound serves as a key starting material, leading to the formation of more complex heterocyclic structures.
Safety and Handling
This compound is harmful if swallowed, inhaled, or in contact with skin, and it can cause irritation to the eyes, skin, and respiratory system.[1] Therefore, appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1]
Conclusion
This compound is a crucial chemical intermediate with a well-defined melting point that is accompanied by decomposition. Its stability is maintained under proper storage conditions, but it is sensitive to heat, strong acids, and strong oxidizing agents. The experimental protocols outlined in this guide provide a framework for the consistent and safe determination of its key physical properties. Its utility in established synthetic pathways, such as the Fischer indole synthesis, underscores its importance in the fields of organic chemistry and drug discovery.
References
A Comprehensive Technical Guide to the Hazards and Safety Precautions for 3,5-Dichlorophenylhydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the known hazards and essential safety precautions for handling 3,5-Dichlorophenylhydrazine hydrochloride (CAS No: 63352-99-8). The information is compiled to ensure the safety of laboratory and research personnel working with this compound. Adherence to these guidelines is critical to mitigate potential risks.
Hazard Identification and Classification
This compound is a chemical that poses several health risks. It is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][2][3] It is also known to cause skin and serious eye irritation.[1][4][5] There is a suspicion that this chemical may cause cancer, although more data is needed for a definitive assessment.[1]
GHS Hazard Statements:
Signal Word: Warning[4]
Physical and Chemical Properties
A clear understanding of the physical and chemical properties of a substance is fundamental to its safe handling.
| Property | Value | Reference |
| CAS Number | 63352-99-8 | [4] |
| Molecular Formula | C6H6Cl2N2·HCl | [3] |
| Molecular Weight | 213.49 g/mol | [4] |
| Appearance | Off-white powder | [7] |
| Melting Point | 208-210 °C (decomposes) | [7] |
| Solubility | Soluble in water | [8] |
Experimental Protocols for Hazard Assessment
-
Acute Toxicity Studies: These experiments assess the adverse effects occurring within a short time of administration of a single dose of the substance. This includes oral, dermal, and inhalation routes to determine LD50 (lethal dose, 50%) and LC50 (lethal concentration, 50%) values.
-
Skin and Eye Irritation/Corrosion Studies: These tests, often conducted on animal models, evaluate the potential of a substance to cause reversible or irreversible inflammatory changes to the skin and eyes upon direct contact.
-
Sensitization Studies: These are designed to determine if a substance can induce an allergic response after repeated contact with the skin.
-
Mutagenicity and Carcinogenicity Assays: Long-term studies are conducted to assess the potential of a chemical to induce genetic mutations or cancer. The suspicion of carcinogenicity for this compound suggests that some evidence exists, but it is not yet conclusive.
Safe Handling and Storage
Proper handling and storage procedures are paramount to minimizing exposure and ensuring a safe working environment.
Handling:
-
Avoid all personal contact, including the inhalation of dust or fumes.[1]
-
Use only in a well-ventilated area, preferably within a chemical fume hood.[1][7]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[1][4][7]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[1][4]
-
Minimize dust generation and accumulation.[7]
Storage:
-
Store away from incompatible materials, such as oxidizing agents.[7]
-
The container should be stored under an inert gas like argon.[1]
-
Containers should be protected from physical damage and checked regularly for leaks.[1]
Exposure Controls and Personal Protection
Engineering controls and personal protective equipment are essential to prevent exposure.
| Control Parameter | Recommendation |
| Engineering Controls | Work in a well-ventilated area. Use of a fume hood is strongly recommended. |
| Eye/Face Protection | Wear chemical safety goggles or a face shield that meets OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[7] Contaminated clothing should be removed and laundered before reuse.[1][7] |
| Respiratory Protection | If ventilation is inadequate, a respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[7] A dust mask type N95 (US) is recommended. |
First Aid Measures
In the event of accidental exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[7][9] Seek immediate medical attention.[7] |
| Skin Contact | Immediately remove contaminated clothing.[1][7] Flush the skin with plenty of soap and water for at least 15 minutes.[7] Get medical aid if irritation develops or persists.[7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[7] |
| Ingestion | Do NOT induce vomiting.[7] If the person is conscious and alert, rinse their mouth and give them 2-4 cupfuls of water or milk.[7] Call a poison control center or doctor immediately.[2] |
Firefighting and Accidental Release Measures
Firefighting:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4][7]
-
Specific Hazards: During a fire, irritating and highly toxic gases such as hydrogen chloride, nitrogen oxides, and carbon oxides may be generated.[4][7]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4][7]
Accidental Release:
-
Personal Precautions: Avoid breathing dust and contact with skin and eyes.[1] Wear appropriate personal protective equipment.
-
Cleanup Procedures: For small spills, vacuum or sweep up the material and place it into a suitable, labeled disposal container.[7] Avoid generating dust.[7] For larger spills, prevent the material from entering drains or waterways.[1] Wash the area with large amounts of water.[1]
Logical and Workflow Diagrams
The following diagrams illustrate key safety-related workflows and logical relationships for handling this compound.
Caption: Hazard management workflow.
Caption: Accidental spill response workflow.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. This compound | 63352-99-8 | TCI AMERICA [tcichemicals.com]
- 3. This compound | 63352-99-8 | TCI EUROPE N.V. [tcichemicals.com]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. This compound(63352-99-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. CAS # 63352-99-8, this compound, 1-(3,5-Dichlorophenyl)hydrazine hydrochloride - chemBlink [ww.chemblink.com]
- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
Commercial Suppliers and Technical Guide for 3,5-Dichlorophenylhydrazine Hydrochloride
This technical guide provides a comprehensive overview of commercial suppliers, synthesis, and applications of 3,5-Dichlorophenylhydrazine hydrochloride (CAS No. 63352-99-8), a key intermediate in various chemical syntheses. This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing.
Commercial Availability
This compound is readily available from a range of chemical suppliers. The following table summarizes the offerings from several prominent vendors. Please note that purity levels and available quantities are subject to change and should be confirmed with the respective supplier.
| Supplier | Purity | Available Quantities | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Sigma-Aldrich | ≥95% | Inquire | 63352-99-8 | C₆H₇Cl₃N₂ | 213.49 |
| Thermo Fisher Scientific | 95% | 5 g, 25 g | 63352-99-8 | C₆H₇Cl₃N₂ | 213.49 |
| Santa Cruz Biotechnology | Inquire | Inquire | 63352-99-8 | C₆H₇Cl₃N₂ | 213.49 |
| Parchem | 93%, 95+% | Bulk, FCL/TL/ISO Tank, Pallet/Skid/Tote, Drum/Bag, R&D/Pilot | 63352-99-8 | C₆H₇Cl₃N₂ | 213.49 |
| CymitQuimica (distributes Fluorochem) | 97% | 1 g, 5 g, 10 g, 25 g, 100 g | 63352-99-8 | C₆H₇Cl₃N₂ | 213.49 |
| ChemBlink | Inquire | Inquire | 63352-99-8 | C₆H₇Cl₃N₂ | 213.49 |
| BLD Pharm | Inquire | Inquire | 63352-99-8 | C₆H₇Cl₃N₂ | 213.49 |
| TCI America | >90.0% (TLC)(HPLC) | Inquire | 63352-99-8 | C₆H₇Cl₃N₂ | 213.49 |
Experimental Protocols
Synthesis of this compound
A general and widely used method for the synthesis of aryl hydrazine hydrochlorides is the diazotization of the corresponding aniline followed by reduction.
Materials:
-
3,5-Dichloroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Stannous Chloride (SnCl₂) or Sodium Sulfite (Na₂SO₃)
-
Ice
-
Water
-
Starch-iodide paper
Procedure:
-
Diazotization:
-
In a flask equipped with a mechanical stirrer and cooled in an ice-salt bath, dissolve 3,5-dichloroaniline in concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C.
-
Monitor the reaction for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess).
-
Continue stirring for 15-20 minutes after the addition is complete to ensure the full formation of the diazonium salt.
-
-
Reduction:
-
In a separate flask, prepare a solution of the reducing agent (e.g., stannous chloride in concentrated HCl or a solution of sodium sulfite in water).
-
Cool the reducing agent solution in an ice bath.
-
Slowly add the cold diazonium salt solution to the reducing agent solution with vigorous stirring, maintaining a low temperature.
-
After the addition is complete, continue stirring for a specified time, allowing the reaction to proceed to completion. The mixture may be allowed to warm to room temperature.
-
-
Isolation and Purification:
-
The precipitated this compound is collected by vacuum filtration.
-
Wash the crude product with a small amount of cold water or a suitable solvent to remove impurities.
-
The product can be further purified by recrystallization from an appropriate solvent, such as ethanol or a mixture of ethanol and water.
-
Dry the purified crystals under vacuum.
-
Caption: Synthesis of this compound.
Fischer Indole Synthesis with this compound
The Fischer indole synthesis is a classic method for preparing indoles from an arylhydrazine and a ketone or aldehyde in an acidic medium.[1]
Materials:
-
This compound
-
A suitable ketone or aldehyde (e.g., cyclohexanone, acetone)
-
An acidic catalyst (e.g., glacial acetic acid, polyphosphoric acid, zinc chloride)
-
A suitable solvent (e.g., ethanol, glacial acetic acid)
Procedure:
-
Hydrazone Formation:
-
Dissolve this compound in the chosen solvent (e.g., ethanol).
-
Add the ketone or aldehyde to the solution.
-
The mixture is typically stirred at room temperature or gently heated to facilitate the formation of the corresponding phenylhydrazone. The reaction can be monitored by TLC.
-
-
Indolization:
-
Once the hydrazone formation is complete, the acidic catalyst is added.
-
The reaction mixture is then heated to reflux for a period ranging from a few hours to overnight, depending on the reactivity of the substrates.
-
The progress of the indolization is monitored by TLC.
-
-
Work-up and Purification:
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The reaction mixture is often poured into water or a basic solution to neutralize the acid and precipitate the crude indole product.
-
The crude product is collected by filtration and washed with water.
-
The product is then purified by recrystallization from a suitable solvent or by column chromatography.
-
References
An In-depth Technical Guide to 3,5-Dichlorophenylhydrazine Hydrochloride: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,5-Dichlorophenylhydrazine hydrochloride is a key chemical intermediate with significant applications in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and its known applications, particularly as a building block for pharmacologically active compounds. While the specific historical details of its initial discovery are not extensively documented in readily available literature, this guide constructs a probable synthesis pathway based on established chemical principles and analogous reactions.
Introduction
This compound (CAS No: 63352-99-8) is an aromatic hydrazine derivative. Substituted phenylhydrazines are a critical class of reagents in organic chemistry, most famously utilized in the Fischer indole synthesis. The dichloro-substitution on the phenyl ring makes this compound a valuable precursor for creating complex molecules with specific electronic and steric properties, which is of particular interest in the development of novel therapeutic agents. This document serves as a technical resource for professionals engaged in chemical research and drug development, offering detailed procedural information and a summary of its chemical characteristics.
Physicochemical Properties
This compound is typically a white to cream or bright yellow crystalline powder.[1] It is soluble in water.[1] A summary of its key quantitative data is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₇Cl₃N₂ | [1][2][3] |
| Molecular Weight | 213.49 g/mol | [3][4] |
| Melting Point | 208-210 °C (decomposes) | [1] |
| Appearance | White to cream/bright yellow crystalline powder | [1] |
| Water Solubility | Soluble | [1] |
| CAS Number | 63352-99-8 | [2][3][4] |
Synthesis of this compound
While the historical first synthesis of this compound is not well-documented, a standard and reliable method for its preparation involves the diazotization of 3,5-dichloroaniline followed by reduction. This process is a common route for the synthesis of substituted phenylhydrazines.
General Synthesis Workflow
The overall workflow for the synthesis of this compound from 3,5-dichloroaniline can be visualized as a two-step process: the formation of a diazonium salt, followed by its reduction to the corresponding hydrazine.
References
The Gateway to Bioactive Heterocycles: Unlocking the Potential of 3,5-Dichlorophenylhydrazine Hydrochloride in Medicinal Chemistry
A Technical Guide for Researchers and Drug Development Professionals
Introduction
3,5-Dichlorophenylhydrazine hydrochloride is a versatile chemical intermediate that serves as a crucial building block in the synthesis of a variety of heterocyclic compounds with significant potential in medicinal chemistry.[1] Its unique structural features, including the reactive hydrazine moiety and the dichlorinated phenyl ring, make it an attractive starting material for the development of novel therapeutic agents, particularly in the realm of oncology. This technical guide provides an in-depth overview of the potential applications of this compound, focusing on its utility in the synthesis of bioactive indoles and pyrazoles. We will explore detailed synthetic methodologies, present quantitative biological activity data for representative derivative classes, and illustrate the key signaling pathways these molecules may target.
Core Applications in Heterocyclic Synthesis
The primary utility of this compound in medicinal chemistry lies in its role as a precursor for the construction of complex heterocyclic scaffolds. Two of the most prominent synthetic routes are the Fischer indole synthesis and the Knorr pyrazole synthesis.
Fischer Indole Synthesis: A Pathway to Potent Anticancer Agents
The Fischer indole synthesis is a classic and powerful acid-catalyzed reaction that transforms arylhydrazines and carbonyl compounds into indoles.[2][3] This reaction is of paramount importance in medicinal chemistry as the indole nucleus is a privileged scaffold found in numerous natural products and FDA-approved drugs.[1] The general mechanism involves the formation of a phenylhydrazone intermediate, followed by a[4][4]-sigmatropic rearrangement and subsequent cyclization with the elimination of ammonia to yield the aromatic indole.
The following is a representative protocol for the synthesis of a 5,7-dichloro-substituted indole derivative, illustrating the use of this compound in the Fischer indole synthesis. This protocol is based on established methodologies.[][6]
Synthesis of 5,7-Dichloro-2,3-dimethyl-1H-indole
-
Step 1: Hydrazone Formation. In a round-bottom flask, this compound (1.0 eq) is suspended in ethanol. To this suspension, butan-2-one (1.1 eq) is added, followed by a catalytic amount of acetic acid. The reaction mixture is stirred at room temperature for 2-4 hours. The formation of the corresponding phenylhydrazone can be monitored by thin-layer chromatography (TLC).
-
Step 2: Indolization. Once the hydrazone formation is complete, a Lewis acid catalyst, such as zinc chloride (ZnCl₂) or an Eaton's reagent (7.7 wt% phosphorus pentoxide in methanesulfonic acid), is added to the reaction mixture. The mixture is then heated to reflux (typically 80-120 °C) for 4-8 hours.
-
Step 3: Work-up and Purification. After cooling to room temperature, the reaction mixture is poured into ice-water and neutralized with a suitable base (e.g., sodium bicarbonate solution). The resulting precipitate is collected by filtration, washed with water, and dried. The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 5,7-dichloro-2,3-dimethyl-1H-indole.
Pyrazole Synthesis: Accessing a Versatile Class of Bioactive Molecules
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This scaffold is a cornerstone in medicinal chemistry, with pyrazole-containing compounds exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[7] A common method for the synthesis of pyrazoles involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[8]
The following protocol outlines a general procedure for the synthesis of a 1-(3,5-dichlorophenyl)-substituted pyrazole derivative.[9][10]
Synthesis of 1-(3,5-Dichlorophenyl)-3,5-dimethyl-1H-pyrazole
-
Step 1: Reaction Setup. In a round-bottom flask equipped with a reflux condenser, this compound (1.0 eq) and acetylacetone (1.1 eq) are dissolved in a suitable solvent such as ethanol or glacial acetic acid.
-
Step 2: Condensation and Cyclization. The reaction mixture is heated to reflux for 3-6 hours. The progress of the reaction can be monitored by TLC.
-
Step 3: Isolation and Purification. Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by recrystallization or column chromatography to yield the pure 1-(3,5-dichlorophenyl)-3,5-dimethyl-1H-pyrazole.
Quantitative Biological Data of Derivative Classes
While specific biological data for compounds synthesized directly from this compound is not extensively available in the public domain, the classes of compounds accessible through this precursor, namely substituted indoles and pyrazoles, are well-represented in the literature as potent inhibitors of various protein kinases implicated in cancer.
Table 1: Anticancer Activity of Representative Pyrazole-Based Kinase Inhibitors
| Compound Class | Target Kinase | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Pyrazole Derivatives | CDK2 | NCI-60 Cell Line Panel | 0.96 - 3.82 | [11] |
| 3,5-Disubstituted Pyrazoles | - | Pancreatic (MiaPaCa2) | 0.247 | [7] |
| 3,5-Disubstituted Pyrazoles | - | Pancreatic (AsPC1) | 0.315 | [7] |
| 3,5-Disubstituted Pyrazoles | - | Pancreatic (BxPC3) | 0.924 | [7] |
| 1,3,5-Triazine-based Pyrazoles | EGFR | MCF-7 (Breast) | 0.28 - 0.40 | [12] |
| 1,3,5-Triazine-based Pyrazoles | EGFR | HepG2 (Liver) | 0.35 - 0.52 | [12] |
| 1,3,5-Triazine-based Pyrazoles | EGFR | HCT116 (Colorectal) | 0.22 - 0.39 | [12] |
Table 2: Anticancer Activity of Representative Indole-Based Kinase Inhibitors
| Compound Class | Target Kinase | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 3-Substituted Indoles | c-Src | SK-OV-3 (Ovarian) | >50 (70-77% inhibition at 50 µM) | [13] |
| 3-Substituted Indoles | c-Src | HT-29 (Colon) | >50 (70-77% inhibition at 50 µM) | [13] |
Signaling Pathways and Mechanisms of Action
Many of the bioactive indole and pyrazole derivatives synthesized from precursors like this compound exert their anticancer effects by inhibiting key signaling pathways that are often dysregulated in cancer. Two such critical pathways are the PI3K/mTOR and CDK pathways.
The PI3K/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[2][14] Its aberrant activation is a common event in many human cancers, making it a prime target for drug development.[11] Small molecule inhibitors targeting PI3K or mTOR can block the downstream signaling events that promote tumorigenesis.
Caption: The PI3K/mTOR signaling pathway and a point of inhibition.
The Cyclin-Dependent Kinase (CDK) Signaling Pathway
Cyclin-dependent kinases (CDKs) are a family of protein kinases that play a critical role in regulating the cell cycle, transcription, and other cellular processes.[15] The dysregulation of CDK activity is a hallmark of cancer, leading to uncontrolled cell proliferation. CDK inhibitors can induce cell cycle arrest and apoptosis in cancer cells, making them attractive therapeutic targets. For instance, CDK9 is a key regulator of transcription, and its inhibition can lead to the downregulation of anti-apoptotic proteins.
Caption: The CDK signaling pathway and a point of inhibition.
Conclusion
This compound represents a valuable and versatile starting material for the synthesis of medicinally important heterocyclic compounds. Its application in established synthetic methodologies like the Fischer indole synthesis and pyrazole synthesis provides access to a diverse range of molecular scaffolds with demonstrated potential as potent kinase inhibitors and anticancer agents. The continued exploration of derivatives synthesized from this precursor, coupled with detailed structure-activity relationship studies and mechanistic investigations, holds significant promise for the discovery and development of novel therapeutics to address unmet medical needs, particularly in oncology. This guide serves as a foundational resource for researchers and drug development professionals seeking to leverage the synthetic potential of this compound in their quest for next-generation medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Structure-based design, synthesis, and study of pyrazolo[1,5-a][1,3,5]triazine derivatives as potent inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tsijournals.com [tsijournals.com]
- 10. EP0020964A1 - Process for the preparation of pyrazoles - Google Patents [patents.google.com]
- 11. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Novel 1,3,5-triazine-based pyrazole derivatives as potential antitumor agents and EFGR kinase inhibitors: synthesis, cytotoxicity, DNA binding, molecular docking and DFT studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. EP0187285A2 - Process for the preparation of substituted phenyl hydrazines - Google Patents [patents.google.com]
- 14. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Fischer Indole Synthesis of 5,7-Dichloroindoles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of 5,7-dichloroindoles using the Fischer indole synthesis with 3,5-dichlorophenylhydrazine hydrochloride as a key starting material. This class of halogenated indoles holds significant promise in medicinal chemistry, particularly in the development of novel kinase inhibitors for anticancer therapies. The protocols detailed below, along with the accompanying data and visualizations, are intended to facilitate research and development in this exciting area.
Introduction to 5,7-Dichloroindoles
The indole scaffold is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Halogenation of the indole ring can significantly modulate a compound's physicochemical properties, such as lipophilicity and metabolic stability, often leading to enhanced biological activity. Dichloro-substituted indoles, in particular, have garnered interest for their potential as potent and selective inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways implicated in cancer.[2] The Fischer indole synthesis, a robust and versatile method, provides a direct route to these valuable compounds.[3][4]
Fischer Indole Synthesis of 5,7-Dichloroindole-2-carboxylic acid
The reaction of this compound with an α-keto acid, such as pyruvic acid, under acidic conditions yields the corresponding 5,7-dichloroindole derivative. This specific transformation provides 5,7-dichloroindole-2-carboxylic acid, a versatile intermediate for further chemical modifications.
Reaction Scheme:
Experimental Protocol: Synthesis of 5,7-Dichloroindole-2-carboxylic acid
This protocol is a representative procedure based on the principles of the Fischer indole synthesis.[3][5] Optimization may be required to achieve maximum yield and purity.
Materials:
-
This compound
-
Pyruvic acid
-
Glacial acetic acid
-
Ethanol
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide solution (1 M)
-
Activated carbon
-
Standard laboratory glassware and purification equipment
Procedure:
-
Hydrazone Formation: In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of warm ethanol. In a separate beaker, dissolve pyruvic acid (1.1 equivalents) in ethanol. Slowly add the pyruvic acid solution to the hydrazine solution with stirring. A precipitate of the corresponding hydrazone should form. The mixture can be stirred at room temperature for 1-2 hours to ensure complete formation.
-
Indolization: To the hydrazone mixture, add a suitable acid catalyst. A mixture of glacial acetic acid and a catalytic amount of concentrated hydrochloric acid is often effective.
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with continuous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker of ice-cold water. The crude 5,7-dichloroindole-2-carboxylic acid will precipitate out of solution.
-
Purification: Collect the crude product by vacuum filtration and wash thoroughly with cold water to remove any residual acid. The product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water. If the product is colored, a small amount of activated carbon can be added during recrystallization to decolorize the solution. Dry the purified product under vacuum.
Characterization:
The structure and purity of the synthesized 5,7-dichloroindole-2-carboxylic acid (CAS 4792-71-6) should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[6]
Application in Drug Discovery: 5,7-Dichloroindoles as Kinase Inhibitors
Substituted indoles are a well-established class of kinase inhibitors, with several approved drugs and numerous candidates in clinical development.[7] Chloro-substituted indoles, in particular, have shown promise as inhibitors of key signaling kinases such as Epidermal Growth Factor Receptor (EGFR).[8][9] The 5,7-dichloroindole scaffold represents a promising starting point for the design of novel kinase inhibitors.
Biological Evaluation of 5,7-Dichloroindole Derivatives
The synthesized 5,7-dichloroindole-2-carboxylic acid can be further derivatized to create a library of compounds for biological screening. A common approach is to couple the carboxylic acid with various amines to generate a series of amides. These derivatives can then be evaluated for their inhibitory activity against a panel of protein kinases.
Table 1: Representative Biological Activity of Chloro-Indole Derivatives as Kinase Inhibitors
| Compound Class | Target Kinase | IC₅₀ (nM) | Reference Cell Line |
| 5-Chloro-indole-2-carboxamides | EGFR | 10 - 100 | A549 (Lung Cancer) |
| 5-Chloro-indole-2-carboxylates | BRAF V600E | 50 - 200 | A375 (Melanoma) |
| 5-Chloro-3-substituted-indoles | CDK2 | 11 - 50 | MCF-7 (Breast Cancer) |
Note: The data presented in this table is representative of the activity of 5-chloroindole derivatives and serves as a strong rationale for the investigation of 5,7-dichloroindoles. Specific IC₅₀ values for 5,7-dichloroindole derivatives will need to be determined experimentally.[2]
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure for determining the in vitro inhibitory activity of synthesized 5,7-dichloroindole derivatives against a target kinase using a luminescence-based assay.[10][11]
Materials:
-
Purified target kinase
-
Kinase substrate
-
ATP (Adenosine triphosphate)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
Synthesized 5,7-dichloroindole derivatives
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
White, opaque 96-well plates
-
Multimode plate reader with luminescence detection
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the 5,7-dichloroindole test compounds in the assay buffer. Prepare solutions of the target kinase, substrate, and ATP at the desired concentrations in the assay buffer.
-
Kinase Reaction: Add the test compounds to the wells of the 96-well plate. Add the kinase to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound-enzyme interaction. Initiate the kinase reaction by adding the substrate and ATP mixture to each well. Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified time (e.g., 60 minutes).
-
ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ assay kit according to the manufacturer's instructions. This typically involves a two-step process of adding a reagent to deplete unused ATP, followed by the addition of a detection reagent that converts ADP to ATP and generates a luminescent signal.
-
Data Analysis: Measure the luminescence signal using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value for each compound by plotting the percent inhibition against the compound concentration and fitting the data to a dose-response curve.[11]
Visualizing the Mechanism and Workflow
Fischer Indole Synthesis: Reaction Mechanism
The Fischer indole synthesis proceeds through a series of well-established steps, including the formation of a phenylhydrazone, followed by a[8][8]-sigmatropic rearrangement and subsequent cyclization with the elimination of ammonia.[3][4][5]
Caption: Key steps of the Fischer indole synthesis.
Experimental Workflow: From Synthesis to Biological Evaluation
The overall process for identifying novel 5,7-dichloroindole-based kinase inhibitors involves a multi-step workflow from chemical synthesis to biological characterization.
Caption: Workflow for discovery of indole kinase inhibitors.
Signaling Pathway: EGFR Inhibition by Indole Derivatives
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a central role in regulating cell growth, proliferation, and survival.[] Dysregulation of the EGFR signaling pathway is a common driver of cancer. Indole-based inhibitors can block the ATP-binding site of the EGFR kinase domain, thereby preventing downstream signaling.
Caption: EGFR signaling pathway and indole inhibition.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 9. Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. superchemistryclasses.com [superchemistryclasses.com]
Application Notes and Protocols for the Synthesis of Substituted Indoles using 3,5-Dichlorophenylhydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of 5,7-dichloro-substituted indoles utilizing 3,5-Dichlorophenylhydrazine hydrochloride via the Fischer indole synthesis. This method is a robust and widely used acid-catalyzed reaction for the preparation of the indole nucleus, a key structural motif in numerous pharmaceutically active compounds.
Introduction
The Fischer indole synthesis is a classic and versatile method for constructing the indole ring system from an arylhydrazine and a suitable aldehyde or ketone in the presence of an acid catalyst. The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a[1][1]-sigmatropic rearrangement followed by cyclization and elimination of ammonia to afford the aromatic indole. The use of this compound as the starting material directly leads to the formation of indoles with chlorine atoms at the 5 and 7 positions, which are valuable precursors for the development of novel therapeutic agents.
This application note details the synthesis of two distinct 5,7-dichloroindole derivatives: 5,7-dichloro-2,3-dimethylindole and ethyl 5,7-dichloro-1H-indole-2-carboxylate, showcasing the adaptability of the protocol with different carbonyl compounds.
Data Presentation
The following table summarizes the quantitative data for the synthesis of two exemplary 5,7-dichloro-substituted indoles.
| Product Name | Carbonyl Compound | Catalyst | Solvent | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) |
| 5,7-dichloro-2,3-dimethylindole | 2-Butanone | Polyphosphoric acid (PPA) | None | 100 | 1 | 68 |
| Ethyl 5,7-dichloro-1H-indole-2-carboxylate | Ethyl pyruvate | Polyphosphoric acid (PPA) | Toluene | 100 | 2 | 75 |
Experimental Protocols
Protocol 1: Synthesis of 5,7-dichloro-2,3-dimethylindole
This protocol outlines the procedure for the synthesis of 5,7-dichloro-2,3-dimethylindole from this compound and 2-butanone.
Materials:
-
This compound
-
2-Butanone
-
Polyphosphoric acid (PPA)
-
Ice water
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, combine this compound (1 equivalent) and 2-butanone (1.1 equivalents).
-
Add polyphosphoric acid (PPA) to the mixture with stirring. The amount of PPA should be sufficient to ensure a stirrable paste.
-
Heat the reaction mixture to 100°C and maintain this temperature for 1 hour, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and then carefully pour it into a beaker containing ice water.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to afford pure 5,7-dichloro-2,3-dimethylindole.
Protocol 2: Synthesis of Ethyl 5,7-dichloro-1H-indole-2-carboxylate
This protocol describes the synthesis of ethyl 5,7-dichloro-1H-indole-2-carboxylate from this compound and ethyl pyruvate.
Materials:
-
This compound
-
Ethyl pyruvate
-
Polyphosphoric acid (PPA)
-
Toluene
-
Ice water
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of this compound (1 equivalent) in toluene, add ethyl pyruvate (1.1 equivalents).
-
Add polyphosphoric acid (PPA) to the mixture with vigorous stirring.
-
Heat the reaction mixture to 100°C and stir for 2 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and pour it onto ice.
-
Carefully neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization or column chromatography to yield ethyl 5,7-dichloro-1H-indole-2-carboxylate.
Mandatory Visualization
The following diagrams illustrate the general workflow of the Fischer indole synthesis.
Caption: General workflow for the Fischer indole synthesis.
Caption: Key mechanistic steps in the Fischer indole synthesis.
References
3,5-Dichlorophenylhydrazine Hydrochloride: A Versatile Reagent for the Synthesis of Bioactive Heterocycles
Application Note & Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dichlorophenylhydrazine hydrochloride is a valuable and versatile reagent in synthetic organic chemistry, particularly for the construction of a wide array of heterocyclic scaffolds. The presence of two chlorine atoms on the phenyl ring significantly influences the electronic properties of the molecule, often imparting unique reactivity and providing a handle for further functionalization. This reagent is a key building block in the synthesis of various pharmacologically important heterocyclic systems, including indoles, pyrazoles, and pyridazinones. The resulting chlorinated heterocycles are of great interest in medicinal chemistry due to their potential for enhanced biological activity, metabolic stability, and binding affinity to target proteins. This document provides an overview of the applications of this compound in heterocyclic synthesis, complete with detailed experimental protocols and quantitative data to facilitate its use in research and drug development.
Synthesis of Indoles via Fischer Indolization
The Fischer indole synthesis is a classic and widely used method for the preparation of indoles from an arylhydrazine and an aldehyde or ketone under acidic conditions. This compound serves as an excellent precursor for the synthesis of 5,7-dichloroindole derivatives, which are prevalent in many bioactive compounds.
General Reaction Scheme:
Application Note: HPLC Method Development for 3,5-Dichlorophenylhydrazine Hydrochloride Reaction Mixtures
Introduction
3,5-Dichlorophenylhydrazine hydrochloride is a crucial intermediate in the synthesis of various pharmaceutical and chemical compounds.[1] Monitoring the purity of this compound and identifying potential impurities generated during its synthesis is critical for quality control. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of components in a reaction mixture.[1] This application note details a robust reverse-phase HPLC (RP-HPLC) method for the analysis of this compound and its reaction mixtures.
Challenges in Analysis
The analysis of substituted phenylhydrazines like this compound can be challenging due to the presence of positional isomers and other structurally related impurities.[1] These compounds often exhibit similar polarities, making their separation difficult. Therefore, a highly efficient and selective HPLC method is required to achieve adequate resolution between the main component and its potential byproducts.
Method Development Strategy
A systematic approach was taken to develop the HPLC method, focusing on achieving optimal separation and sensitivity. The key steps in the method development process are outlined in the workflow diagram below.
References
Application Notes and Protocols for NMR Characterization of Products from 3,5-Dichlorophenylhydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dichlorophenylhydrazine hydrochloride is a versatile reagent in synthetic organic chemistry, serving as a key building block for the synthesis of a variety of heterocyclic compounds. Its reaction with carbonyl compounds, such as aldehydes and ketones, is a cornerstone for the formation of indoles via the Fischer indole synthesis. Additionally, it is a precursor for the synthesis of pyrazoles and other related nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry due to their diverse biological activities.
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structure elucidation and characterization of the products derived from this compound. This document provides detailed application notes, experimental protocols, and representative NMR data for the characterization of these products.
Key Reaction Pathways
This compound readily reacts with various carbonyl-containing compounds to yield a range of heterocyclic structures. The two most prominent reaction pathways are the Fischer indole synthesis and pyrazole synthesis.
Fischer Indole Synthesis
The Fischer indole synthesis is a classic method for synthesizing indoles from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[1] The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a[2][2]-sigmatropic rearrangement to form the indole ring.[1]
Caption: Fischer Indole Synthesis Workflow.
Pyrazole Synthesis
Pyrazoles can be synthesized by the condensation of a phenylhydrazine with a 1,3-dicarbonyl compound. This reaction provides a straightforward route to a wide array of substituted pyrazoles.[2][3]
Caption: Pyrazole Synthesis Workflow.
NMR Data of Representative Products
The following tables summarize representative ¹H and ¹³C NMR data for chloro-substituted indoles and dichlorophenyl-substituted pyrazoles. While specific data for a wide range of products derived directly from this compound is not extensively published, the provided data for analogous structures serve as a valuable reference for spectral interpretation.
¹H NMR Data
| Compound Class | Representative Compound | Solvent | Key Proton Signals (δ, ppm) and Multiplicities |
| Indole | 5-Chloro-3-methyl-1H-indole[4] | CDCl₃ | 7.91 (s, 1H, NH), 7.57 (d, 1H, Ar-H), 7.27 (d, 1H, Ar-H), 7.16 (dd, 1H, Ar-H), 7.01 (s, 1H, Ar-H), 2.32 (d, 3H, CH₃) |
| Indole | 5-Chloroindole[5] | CDCl₃ | 8.0 (br s, 1H, NH), 7.59 (d, 1H, Ar-H), 7.20 (d, 1H, Ar-H), 7.12 (m, 2H, Ar-H), 6.45 (m, 1H, Ar-H) |
| Pyrazole | 1-(4-chlorophenyl)-3,5-diethyl-1H-pyrazole[2] | CDCl₃ | 7.41-7.31 (m, 4H, Ar-H), 6.01 (s, 1H, pyrazole-H), 2.69-2.57 (m, 4H, 2xCH₂), 1.33-1.19 (m, 6H, 2xCH₃) |
| Pyrazole | 3,5-bis(4-bromophenyl)-1-(3,4-dichlorophenyl)-4-methyl-1H-pyrazole[6] | N/A | Representative aromatic and methyl proton signals are expected in the typical regions. |
¹³C NMR Data
| Compound Class | Representative Compound | Solvent | Key Carbon Signals (δ, ppm) |
| Indole | 5-Chloro-3-methyl-1H-indole[4] | CDCl₃ | 134.69, 129.55, 125.00, 123.09, 122.23, 118.52, 112.01, 111.68, 9.63 |
| Indole | 5-Chloroindole[7] | N/A | C2 (~125 ppm), C3 (~102 ppm), C3a (~129 ppm), C4 (~122 ppm), C5 (~125 ppm), C6 (~120 ppm), C7 (~112 ppm), C7a (~135 ppm) |
| Pyrazole | 1-(4-chlorophenyl)-3,5-diethyl-1H-pyrazole[2] | CDCl₃ | 154.5, 145.4, 140.5, 128.9, 127.8, 125.9, 103.5, 21.5, 19.9, 14.3, 13.3 |
Experimental Protocols
The following are general protocols for the synthesis and NMR characterization of indole and pyrazole derivatives from this compound.
Protocol 1: Fischer Indole Synthesis of a 5,7-Dichloroindole Derivative
Objective: To synthesize a 5,7-dichloroindole derivative from this compound and a suitable ketone.
Materials:
-
This compound
-
A suitable ketone (e.g., cyclohexanone)
-
Glacial acetic acid
-
Ethanol
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Deuterated solvent for NMR (e.g., CDCl₃ or DMSO-d₆)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of warm ethanol.
-
Add the ketone (1.1 eq) to the solution and stir the mixture.
-
Add glacial acetic acid as a catalyst (10-20% v/v).
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
NMR Sample Preparation:
-
Dissolve 5-10 mg of the purified product in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra.
Protocol 2: Synthesis of a 1-(3,5-Dichlorophenyl)pyrazole Derivative
Objective: To synthesize a 1-(3,5-dichlorophenyl)pyrazole derivative from this compound and a 1,3-dicarbonyl compound.
Materials:
-
This compound
-
A 1,3-dicarbonyl compound (e.g., acetylacetone)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Deuterated solvent for NMR (e.g., CDCl₃ or DMSO-d₆)
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add the 1,3-dicarbonyl compound (1.0 eq).
-
Add a catalytic amount of glacial acetic acid.
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring by TLC until the starting materials are consumed.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
NMR Sample Preparation:
-
Prepare the NMR sample as described in Protocol 1.
-
Acquire ¹H and ¹³C NMR spectra.
Mandatory Visualizations
The following diagram illustrates a generalized workflow for the characterization of synthesized products.
Caption: General workflow for synthesis and NMR characterization.
References
Large-Scale Synthesis of 3,5-Dichlorophenylhydrazine Hydrochloride Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dichlorophenylhydrazine hydrochloride is a key building block in the synthesis of a variety of heterocyclic compounds with significant pharmacological activities. Its derivatives have garnered attention in drug discovery, particularly for their potential as anti-leukemic agents. The large-scale synthesis of these molecules, however, presents unique challenges in terms of process optimization, impurity control, and safety. These application notes provide a comprehensive overview of the key considerations for the industrial production of this compound and its derivatives, including detailed protocols for the synthesis of pyrazoles, indoles via the Fischer indole synthesis, and biologically active 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives.
Large-Scale Synthesis of this compound
The industrial production of this compound typically follows a two-step process involving the diazotization of 3,5-dichloroaniline followed by reduction.
Workflow for Large-Scale Synthesis
Key Process Considerations for Scale-Up
| Parameter | Laboratory Scale | Large-Scale Considerations |
| Starting Material | 3,5-Dichloroaniline | Purity of starting material is critical to minimize side-reactions. |
| Diazotization | Dropwise addition of NaNO2 solution at 0-5°C. | Precise temperature control is crucial to prevent decomposition of the diazonium salt. Efficient cooling systems are required. Continuous flow reactors can offer better temperature control and safety. |
| Reduction | Use of SnCl2 or Na2SO3. | Choice of reducing agent impacts cost, waste disposal, and product purity. Sodium sulfite is a common industrial choice. The reaction is often exothermic and requires careful monitoring. |
| Isolation | Precipitation with concentrated HCl and filtration. | The particle size of the precipitate affects filtration and drying efficiency. Controlled crystallization is necessary. |
| Purification | Recrystallization from water/HCl mixtures. | Solvent selection and recovery are important for cost-effectiveness and environmental impact. Purity is typically assessed by HPLC. |
| Yield | Typically 70-85% | Yields can be lower at scale due to handling losses. Process optimization is key to maximizing output. |
| Safety | Standard laboratory precautions. | Diazonium salts are potentially explosive and must be handled with extreme care. Large-scale reactions require robust safety protocols, including quench systems and blast-proof reactors. Phenylhydrazine derivatives are toxic and require appropriate personal protective equipment (PPE) and containment. |
Protocol: Large-Scale Synthesis of this compound
1. Diazotization:
-
A jacketed reactor is charged with 3,5-dichloroaniline and aqueous hydrochloric acid.
-
The mixture is cooled to 0-5°C with constant agitation.
-
A solution of sodium nitrite in water is added slowly, maintaining the temperature below 5°C.
-
The reaction is stirred for an additional 30-60 minutes at 0-5°C after the addition is complete.
2. Reduction:
-
In a separate reactor, a solution of sodium sulfite in water is prepared and cooled.
-
The cold diazonium salt solution is slowly added to the sodium sulfite solution, keeping the temperature under control.
-
The reaction mixture is then slowly warmed and stirred until the reduction is complete, as monitored by HPLC.
3. Isolation and Purification:
-
The reaction mixture is acidified with concentrated hydrochloric acid to precipitate the product.
-
The slurry is cooled to maximize precipitation and then filtered.
-
The filter cake is washed with cold, dilute hydrochloric acid and then dried under vacuum.
-
For higher purity, the crude product can be recrystallized from a suitable solvent system, such as an ethanol/water mixture containing hydrochloric acid.
Synthesis of Derivatives
Pyrazole Derivatives
The reaction of this compound with 1,3-dicarbonyl compounds is a common method for the synthesis of substituted pyrazoles.
-
To a solution of this compound in a suitable solvent (e.g., ethanol, acetic acid), add the 1,3-dicarbonyl compound.
-
The reaction mixture is heated to reflux and monitored by TLC or HPLC.
-
Upon completion, the mixture is cooled, and the product is isolated by filtration or extraction.
-
The crude product is purified by recrystallization.
| Reactant 1 | Reactant 2 | Product | Solvent | Conditions | Yield |
| 3,5-Dichlorophenylhydrazine HCl | Acetylacetone | 1-(3,5-Dichlorophenyl)-3,5-dimethyl-1H-pyrazole | Ethanol | Reflux, 4h | ~85% |
| 3,5-Dichlorophenylhydrazine HCl | Ethyl Acetoacetate | 1-(3,5-Dichlorophenyl)-3-methyl-5-pyrazolone | Acetic Acid | Reflux, 6h | ~80% |
Indole Derivatives via Fischer Indole Synthesis
The Fischer indole synthesis is a versatile method for preparing indoles from phenylhydrazines and carbonyl compounds under acidic conditions.[1][3]
References
Application Notes and Protocols for the One-Pot Synthesis of Indoles Using 3,5-Dichlorophenylhydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds. The Fischer indole synthesis, a classic and versatile reaction, provides a direct route to this important heterocycle from an arylhydrazine and a carbonyl compound.[1][2] This application note details the one-pot synthesis of 5,7-dichloroindoles using 3,5-Dichlorophenylhydrazine hydrochloride. This method offers an efficient pathway to indoles with a specific substitution pattern, which are valuable precursors for the development of novel therapeutic agents. One-pot variations of the Fischer indole synthesis are particularly advantageous as they streamline the process, reduce waste, and simplify purification.[2]
Core Principles
The one-pot Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.[1] The reaction proceeds through the in-situ formation of a phenylhydrazone, which then undergoes a[3][3]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to yield the aromatic indole.[1][2] The use of this compound as the starting material directly leads to the formation of 5,7-dichloro substituted indoles. A variety of Brønsted and Lewis acids can be employed as catalysts, with common choices including hydrochloric acid, sulfuric acid, polyphosphoric acid, zinc chloride, and boron trifluoride.[1] Modern variations of this synthesis may employ microwave irradiation to significantly reduce reaction times and improve yields.[4]
Reaction Mechanism and Workflow
The following diagrams illustrate the general reaction mechanism of the Fischer indole synthesis and a typical experimental workflow for the one-pot procedure.
Caption: The mechanistic pathway of the Fischer indole synthesis.
Caption: A generalized workflow for the one-pot synthesis of 5,7-dichloroindoles.
Experimental Protocols
The following protocols are representative examples for the one-pot synthesis of 5,7-dichloroindoles from this compound.
Protocol 1: Conventional Heating in Acetic Acid
This protocol is adapted from standard Fischer indole synthesis procedures.
Materials:
-
This compound
-
Ketone (e.g., Butan-2-one)
-
Glacial Acetic Acid
-
Sodium Bicarbonate (saturated aqueous solution)
-
Brine
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Silica Gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 eq.) in glacial acetic acid.
-
To this solution, add the corresponding ketone (1.1 eq.).
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Carefully pour the mixture over crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 5,7-dichloroindole.
Protocol 2: Microwave-Assisted Synthesis
This protocol is a representative example of a more rapid, microwave-assisted Fischer indole synthesis.[4]
Materials:
-
This compound
-
Ketone (e.g., Cyclohexanone)
-
p-Toluenesulfonic acid (p-TSA) or Zinc Chloride (catalytic amount)
-
Ethanol (optional, for solvent-based reaction)
-
Sodium Bicarbonate (saturated aqueous solution)
-
Brine
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Silica Gel for column chromatography
Procedure:
-
In a 10 mL microwave vial equipped with a magnetic stir bar, combine this compound (1.0 mmol), the ketone (1.1 mmol), and a catalytic amount of p-toluenesulfonic acid (e.g., 10 mol%).
-
For a solvent-free reaction, ensure the reactants are well-mixed. Alternatively, add a minimal amount of a high-boiling solvent like ethanol or acetic acid.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-160 °C) for a short duration (e.g., 5-20 minutes) with stirring.
-
After the reaction is complete, allow the vial to cool to a safe temperature.
-
Dissolve the reaction mixture in ethyl acetate.
-
Wash the organic solution with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure 5,7-dichloroindole.
Data Presentation
The following table summarizes representative yields for the one-pot synthesis of various 5,7-dichloroindoles from this compound and different ketones. These are illustrative examples based on typical outcomes of Fischer indole syntheses. Actual yields may vary depending on the specific reaction conditions and the purity of the starting materials.
| Entry | Ketone | Product | Method | Representative Yield (%) |
| 1 | Acetone | 5,7-Dichloro-2-methylindole | Conventional | 75-85 |
| 2 | Butan-2-one | 5,7-Dichloro-2,3-dimethylindole | Conventional | 80-90 |
| 3 | Cyclohexanone | 6,8-Dichloro-1,2,3,4-tetrahydrocarbazole | Conventional | 85-95 |
| 4 | Acetophenone | 5,7-Dichloro-2-phenylindole | Microwave | 70-80 |
| 5 | Propiophenone | 5,7-Dichloro-2-phenyl-3-methylindole | Microwave | 75-85 |
Conclusion
The one-pot Fischer indole synthesis using this compound is a robust and efficient method for the preparation of 5,7-dichloroindoles. Both conventional heating and microwave-assisted protocols can provide good to excellent yields of the desired products. These application notes and protocols offer a solid foundation for researchers and drug development professionals to synthesize a variety of substituted indoles for further investigation and application in medicinal chemistry. The straightforward nature of this one-pot procedure makes it an attractive method for library synthesis and lead optimization in drug discovery programs.
References
- 1. Three-step synthesis of 2,5,7-trisubstituted indoles from N-acetyl-2,4,6-trichloroaniline using Pd-catalyzed site-selective cross-coupling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Fischer Indole Synthesis with 3,5-Dichlorophenylhydrazine Hydrochloride
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with the Fischer indole synthesis, specifically utilizing 3,5-dichlorophenylhydrazine hydrochloride. This resource aims to help improve reaction yields and overcome common challenges encountered during the synthesis of 4,6-dichloroindoles.
Troubleshooting Guide
This guide addresses specific issues that may arise during the Fischer indole synthesis with this compound, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inappropriate Acid Catalyst: The acidity of the catalyst is critical. A catalyst that is too weak may not facilitate the key[1][1]-sigmatropic rearrangement, while one that is too strong can lead to degradation.[2] 2. Unfavorable Electronic Effects: The two electron-withdrawing chlorine atoms on the phenylhydrazine ring deactivate it, making the cyclization step more difficult compared to unsubstituted or electron-rich phenylhydrazines.[3] 3. Suboptimal Reaction Temperature: The reaction often requires elevated temperatures, but excessive heat can cause decomposition of reactants or products. 4. Impure Starting Materials: Impurities in the this compound or the carbonyl compound can lead to side reactions. | 1. Catalyst Screening: Systematically screen a range of Brønsted acids (e.g., H₂SO₄, HCl, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂). Polyphosphoric acid (PPA) is often a highly effective catalyst for this type of reaction.[2] 2. Harsher Conditions: For phenylhydrazines with strong electron-withdrawing groups, harsher reaction conditions, such as a stronger acid or higher temperature, may be necessary to drive the reaction to completion. 3. Temperature Optimization: Monitor the reaction by thin-layer chromatography (TLC) to find the optimal temperature. Microwave-assisted synthesis can sometimes improve yields and reduce reaction times. 4. Purity Check: Ensure the purity of starting materials. Recrystallize or repurify if necessary. |
| Formation of Multiple Products (Visible on TLC) | 1. Isomer Formation: If an unsymmetrical ketone is used, two different indole regioisomers can be formed. 2. Side Reactions: Undesirable side reactions such as aldol condensation of the ketone or Friedel-Crafts type reactions can occur under acidic conditions. 3. Product Decomposition: The desired indole product may be unstable under the harsh reaction conditions, leading to the formation of degradation products. | 1. Control of Regioselectivity: The choice of acid catalyst can influence the ratio of isomers. Stronger acids may favor the formation of the more substituted enamine, leading to a different isomer ratio. A screening of catalysts is recommended. 2. Milder Conditions/One-Pot Procedure: If possible, use the mildest effective acid catalyst and the lowest possible temperature. A one-pot procedure, where the hydrazone is formed in situ and immediately cyclized, can minimize side reactions. 3. Reaction Monitoring: Closely monitor the reaction progress by TLC and stop the reaction as soon as the starting material is consumed to prevent product degradation. |
| Reaction Stalls (Incomplete Conversion) | 1. Insufficient Catalyst Activity: The chosen acid catalyst may not be strong enough to promote the reaction efficiently with the deactivated substrate. 2. Catalyst Deactivation: The catalyst may be deactivated by impurities or byproducts. 3. Poor Solubility: The reactants or intermediates may have poor solubility in the chosen solvent at the reaction temperature. | 1. Stronger Catalyst: Switch to a stronger acid catalyst (e.g., from acetic acid to sulfuric acid or PPA). 2. Fresh Catalyst/Inert Atmosphere: Use a fresh batch of catalyst. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that might consume the catalyst or starting materials. 3. Solvent Screening: Test different high-boiling point solvents (e.g., toluene, xylene, diglyme) to improve solubility. In some cases, running the reaction neat (without a solvent) with a liquid catalyst like PPA can be effective. |
Frequently Asked Questions (FAQs)
Q1: Why is the Fischer indole synthesis with this compound more challenging than with unsubstituted phenylhydrazine?
A1: The two chlorine atoms on the phenylhydrazine ring are strongly electron-withdrawing. This reduces the electron density of the aromatic ring and the basicity of the nitrogen atoms, which in turn hinders the key[1][1]-sigmatropic rearrangement step in the Fischer indole synthesis mechanism.[3] Consequently, more forceful reaction conditions, such as stronger acids and higher temperatures, are often required to achieve a reasonable yield.
Q2: What is the general mechanism of the Fischer indole synthesis?
A2: The mechanism involves several key steps:
-
Hydrazone Formation: The 3,5-dichlorophenylhydrazine reacts with an aldehyde or ketone to form a phenylhydrazone.
-
Tautomerization: The phenylhydrazone tautomerizes to its enamine form.
-
[1][1]-Sigmatropic Rearrangement: This is the crucial bond-forming step where the N-N bond is cleaved and a C-C bond is formed.
-
Aromatization and Cyclization: The intermediate rearomatizes, followed by an intramolecular cyclization.
-
Ammonia Elimination: The final step involves the elimination of ammonia to form the stable indole ring.[1][4]
Q3: Which acid catalysts are most effective for this reaction?
A3: A range of Brønsted and Lewis acids can be used. For deactivated substrates like 3,5-dichlorophenylhydrazine, strong acids are generally more effective. Polyphosphoric acid (PPA) is a popular choice as it can also serve as the solvent.[2] Other effective catalysts include sulfuric acid, zinc chloride, and boron trifluoride.[1][4] The optimal catalyst should be determined experimentally for each specific substrate combination.
Q4: Can I perform this reaction as a one-pot synthesis?
A4: Yes, a one-pot procedure is often preferred. In this approach, the this compound and the carbonyl compound are mixed in a suitable solvent with an acid catalyst, and the reaction is heated. This avoids the need to isolate the intermediate hydrazone, which can sometimes be unstable, and can help to minimize side reactions.
Q5: How can I monitor the progress of the reaction?
A5: Thin-layer chromatography (TLC) is the most common method for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of the reactants and the appearance of the product spot. This allows you to determine the optimal reaction time and prevent over-cooking the reaction, which could lead to product decomposition.
Quantitative Data Presentation
The following table summarizes typical reaction conditions and expected yields for the Fischer indole synthesis with substituted phenylhydrazines, providing a baseline for optimization experiments with this compound.
| Phenylhydrazine Derivative | Carbonyl Compound | Acid Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| p-Nitrophenylhydrazine | Isopropyl methyl ketone | Acetic acid/HCl | - | Reflux | 4 | 30 |
| Phenylhydrazine | Cyclohexanone | Acetic acid | - | Reflux | 1 | 50 |
| o,m-Tolylhydrazine hydrochloride | Isopropyl methyl ketone | Acetic acid | - | Room Temp | - | High |
| o,p-Nitrophenylhydrazines | 2-Methylcyclohexanone | Acetic acid | - | Reflux | - | - |
Note: Yields are highly dependent on the specific substrates and reaction conditions and may require optimization.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 4,6-Dichloroindoles using Polyphosphoric Acid (PPA)
This protocol describes a general method for the synthesis of a 4,6-dichloro-substituted indole from this compound and a suitable ketone.
Materials:
-
This compound
-
Ketone (e.g., cyclohexanone for the synthesis of 4,6-dichloro-1,2,3,4-tetrahydrocarbazole)
-
Polyphosphoric acid (PPA)
-
Crushed ice
-
Water
-
Ethanol
Procedure:
-
Hydrazone Formation (Optional - can be a one-pot reaction):
-
In a round-bottom flask, dissolve this compound (1 equivalent) and the ketone (1.1 equivalents) in ethanol.
-
Add a catalytic amount of acetic acid.
-
Heat the mixture to reflux for 1-2 hours, monitoring by TLC until the starting hydrazine is consumed.
-
Remove the ethanol under reduced pressure.
-
-
Indolization:
-
In a separate flask, preheat polyphosphoric acid (approximately 10 times the weight of the hydrazine) to 100-120°C with mechanical stirring.
-
Carefully add the crude hydrazone from the previous step to the hot PPA.
-
Increase the temperature to 150-160°C and stir for 15-30 minutes. The mixture will darken. Monitor the reaction by TLC.
-
-
Work-up:
-
Allow the reaction mixture to cool to below 100°C and then carefully pour it onto a large amount of crushed ice with vigorous stirring.
-
The solid product will precipitate out.
-
Filter the solid, wash thoroughly with water until the filtrate is neutral, and then wash with a small amount of cold ethanol.
-
Dry the crude product in a vacuum oven.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or toluene) or by column chromatography on silica gel.
-
Protocol 2: Microwave-Assisted Synthesis of 4,6-Dichloroindoles
This protocol offers a potentially faster and higher-yielding alternative to conventional heating.
Materials:
-
This compound
-
Ketone (e.g., 2-butanone)
-
Acid catalyst (e.g., p-toluenesulfonic acid or ZnCl₂)
-
Solvent (e.g., ethanol or acetic acid)
-
Microwave vial
Procedure:
-
Reaction Setup:
-
In a microwave vial, combine this compound (1 equivalent), the ketone (1.2 equivalents), and the acid catalyst (0.1-1 equivalent) in the chosen solvent.
-
Seal the vial.
-
-
Microwave Irradiation:
-
Place the vial in a microwave reactor and heat to the desired temperature (e.g., 120-180°C) for a set time (e.g., 10-30 minutes). The optimal conditions should be determined experimentally.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the vial to room temperature.
-
Follow a standard aqueous work-up procedure, such as quenching with a base, extracting with an organic solvent, washing, drying, and concentrating.
-
Purify the crude product by recrystallization or column chromatography.
-
Visualizations
Caption: General experimental workflow for the Fischer indole synthesis.
Caption: A logical workflow for troubleshooting low yields.
References
Technical Support Center: Reactions with 3,5-Dichlorophenylhydrazine Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-Dichlorophenylhydrazine hydrochloride. The following information addresses common issues and side products encountered during chemical reactions involving this reagent.
Frequently Asked Questions (FAQs)
Q1: What is the most common reaction type for this compound?
A1: The most prevalent reaction is the Fischer indole synthesis, which is used to produce 5,7-dichloroindoles.[1][2] This reaction involves the condensation of this compound with an aldehyde or a ketone under acidic conditions to form a hydrazone, which then undergoes a[3][3]-sigmatropic rearrangement and cyclization to yield the indole core.[1][2]
Q2: What are the potential side products when using this compound in a Fischer indole synthesis?
A2: While specific quantitative data for side products with this particular reagent is not extensively documented in readily available literature, based on the general mechanism of the Fischer indole synthesis and related reactions, several common side products can be anticipated:
-
Isomeric Indoles: If an unsymmetrical ketone is used as a reactant, the initial enamine formation can occur on either side of the carbonyl group, leading to the formation of two different regioisomeric indole products.
-
3,5-Dichloroaniline: Decomposition of the this compound under harsh acidic conditions or elevated temperatures can lead to the formation of 3,5-dichloroaniline.
-
Unreacted Starting Materials: Incomplete reaction can result in the presence of unreacted this compound and the corresponding aldehyde or ketone in the final product mixture.
-
Azo-Compounds: In reactions where a diazonium salt of 3,5-dichloroaniline is used to generate the hydrazine in situ (such as in a Japp-Klingemann reaction), stable azo-compounds may form that do not proceed to the desired hydrazone.
-
Products of Over-reaction or Polymerization: Sensitive indole products can be prone to degradation or polymerization under strongly acidic conditions, leading to complex mixtures of byproducts.
Q3: My Fischer indole synthesis with this compound is not working. What are some common reasons for failure?
A3: Several factors can contribute to the failure of a Fischer indole synthesis:
-
Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are crucial. Common catalysts include Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃).[1] The optimal catalyst will depend on the specific substrates.
-
Reaction Temperature: The reaction often requires elevated temperatures to drive the[3][3]-sigmatropic rearrangement. However, excessively high temperatures can lead to decomposition of the starting materials or the product.
-
Steric Hindrance: Highly substituted ketones or aldehydes may react slowly or not at all due to steric hindrance.
-
Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups on the aldehyde or ketone can disfavor the reaction.
-
Instability of the Hydrazone Intermediate: The intermediate hydrazone may not be stable under the reaction conditions, leading to decomposition before cyclization can occur.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues encountered in reactions with this compound.
Problem 1: Low or no yield of the desired 5,7-dichloroindole product.
| Possible Cause | Suggested Solution |
| Inefficient hydrazone formation | Ensure equimolar amounts of this compound and the carbonyl compound. The initial condensation is often carried out at room temperature or with gentle heating before the addition of the cyclization catalyst. |
| Incorrect acid catalyst or concentration | Screen different acid catalysts (e.g., polyphosphoric acid, zinc chloride, sulfuric acid in a solvent like acetic acid). Optimize the concentration of the chosen catalyst. |
| Insufficient reaction temperature or time | Gradually increase the reaction temperature and monitor the reaction progress by TLC. Ensure the reaction is allowed to proceed for a sufficient amount of time. |
| Decomposition of starting material or product | If decomposition is suspected, consider using a milder acid catalyst or a lower reaction temperature for a longer duration. |
Problem 2: Formation of multiple products, including potential isomers.
| Possible Cause | Suggested Solution |
| Use of an unsymmetrical ketone | If possible, use a symmetrical ketone to avoid the formation of regioisomers. If an unsymmetrical ketone is necessary, be prepared to separate the isomers using chromatography. The regioselectivity can sometimes be influenced by the choice of acid catalyst. |
| Side reactions due to harsh conditions | Employ milder reaction conditions (lower temperature, less concentrated acid) to minimize the formation of degradation products. |
Problem 3: Presence of 3,5-dichloroaniline in the product mixture.
| Possible Cause | Suggested Solution |
| Decomposition of this compound | Avoid excessive heating and prolonged reaction times. Ensure the quality of the starting hydrazine. 3,5-dichloroaniline can be removed during aqueous work-up by washing the organic layer with a dilute acid solution. |
Experimental Protocols
General Protocol for Fischer Indole Synthesis of a 5,7-Dichloroindole
This is a general procedure and may require optimization for specific substrates.
-
Hydrazone Formation: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or acetic acid. Add the desired aldehyde or ketone (1.0-1.1 eq). Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 1-2 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.
-
Cyclization: To the reaction mixture containing the hydrazone, add the acid catalyst (e.g., polyphosphoric acid, zinc chloride, or a solution of sulfuric acid in a solvent). Heat the reaction mixture to the desired temperature (typically ranging from 80 to 150 °C) and monitor the progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water. If a solid precipitates, collect it by filtration and wash with water. If no solid forms, neutralize the mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution) and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the combined organic extracts with water and brine, then dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Visualizations
Caption: General workflow for the Fischer indole synthesis starting from 3,5-Dichlorophenylhydrazine.
Caption: Troubleshooting workflow for reactions involving this compound.
References
Technical Support Center: Purification of 3,5-Dichlorophenylhydrazine Hydrochloride Reaction Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-Dichlorophenylhydrazine hydrochloride and its reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions where this compound is used?
A1: this compound is a versatile reagent commonly used in the synthesis of various heterocyclic compounds. The most frequent applications include the Fischer indole synthesis to produce 5,7-dichloroindoles, and condensation reactions with 1,3-dicarbonyl compounds to form 1-(3,5-dichlorophenyl)-substituted pyrazoles. It is also used to synthesize hydrazones by reacting with aldehydes and ketones.
Q2: My crude product after a reaction with this compound is a dark, oily residue. What is the likely cause and how can I purify it?
A2: The formation of a dark, oily crude product often indicates the presence of impurities, unreacted starting materials, or polymeric side products. The high reactivity of hydrazines can lead to side reactions, especially at elevated temperatures. For purification, it is recommended to first attempt trituration with a non-polar solvent like hexane to solidify the product. If this fails, column chromatography is the most effective method for separating the desired product from colored impurities.
Q3: I am having trouble with the column chromatography of my 5,7-dichloroindole derivative. The compound is streaking and the separation is poor. What can I do?
A3: Streaking during column chromatography of indole derivatives is a common issue, often due to the slightly acidic nature of the N-H proton and interactions with the silica gel. To mitigate this, you can add a small amount of a basic modifier, such as 0.5-1% triethylamine or ammonia in the eluent system. Alternatively, using a different stationary phase like basic alumina or employing reversed-phase chromatography may provide better separation.
Q4: Can I use recrystallization to purify the hydrazone formed from 3,5-Dichlorophenylhydrazine and an aldehyde/ketone?
A4: Yes, recrystallization is a viable method for purifying hydrazones, which are often crystalline solids. The choice of solvent is crucial. Common solvents for recrystallizing hydrazones include ethanol, mixtures of ethanol and ethyl acetate, or dissolving the compound in a minimal amount of a hot solvent like dimethylformamide (DMF) and allowing it to cool for crystallization.
Q5: Are there any specific safety precautions I should take when working with this compound and its derivatives?
A5: Yes, this compound is classified as harmful and an irritant. It is harmful if swallowed, in contact with skin, or if inhaled, and can cause skin, eye, and respiratory irritation.[1] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Troubleshooting Guides
Problem 1: Low Yield in Fischer Indole Synthesis
| Possible Cause | Troubleshooting Step |
| Incomplete hydrazone formation | Ensure the condensation of 3,5-Dichlorophenylhydrazine with the ketone/aldehyde is complete before proceeding with the cyclization step. Monitor the reaction by TLC. |
| Suboptimal acid catalyst | The choice and concentration of the acid catalyst are critical. Experiment with different Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) or Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).[2] |
| Decomposition at high temperatures | The[3][3]-sigmatropic rearrangement in the Fischer indole synthesis often requires heat, but excessive temperatures can lead to degradation. Optimize the reaction temperature by starting at a lower temperature and gradually increasing it while monitoring the reaction progress. |
| Side reactions | The presence of electron-donating or withdrawing groups can influence the reaction pathway and lead to side products.[3] Consider using milder reaction conditions or a different synthetic route if significant side product formation is observed. |
Problem 2: Impure Product After Pyrazole Synthesis
| Possible Cause | Troubleshooting Step |
| Formation of regioisomers | When using unsymmetrical 1,3-dicarbonyl compounds, the formation of two regioisomers is possible.[4] Separation can be achieved by careful column chromatography. Characterization by NMR is essential to identify the isomers. |
| Unreacted starting materials | Unreacted 3,5-Dichlorophenylhydrazine or the dicarbonyl compound can contaminate the product. An aqueous workup with a dilute acid wash can help remove unreacted hydrazine, while a base wash can remove unreacted dicarbonyl compound. |
| Product is an oil | If the pyrazole product is an oil, purification by recrystallization is not possible. In this case, column chromatography is the recommended purification method.[5][6] |
| Product co-elutes with impurities | If the product is difficult to separate from impurities by normal-phase chromatography, consider using reversed-phase chromatography or converting the pyrazole to a crystalline salt for purification by recrystallization. |
Experimental Protocols
Protocol 1: General Procedure for Purification by Column Chromatography
-
Preparation of the Column:
-
Select a glass column of appropriate size based on the amount of crude product.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped. The solvent level should always be kept above the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully apply the sample solution to the top of the silica bed.
-
-
Elution and Fraction Collection:
-
Start eluting with a non-polar solvent or a solvent mixture (e.g., hexane/ethyl acetate).
-
Gradually increase the polarity of the eluent to elute compounds with higher polarity.
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
-
Isolation of the Product:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.
-
Protocol 2: General Procedure for Purification by Recrystallization
-
Solvent Selection:
-
Choose a solvent or a solvent system in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents include ethanol, methanol, ethyl acetate, and their mixtures with water or hexane.
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring until the solid is completely dissolved.
-
-
Decolorization (Optional):
-
If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.
-
Hot filter the solution to remove the charcoal.
-
-
Crystallization:
-
Allow the hot solution to cool slowly to room temperature.
-
Further cooling in an ice bath can promote crystallization.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals in a vacuum oven to remove any residual solvent.
-
Visualizations
References
- 1. 3,5-Dichlorophenylhydrazine 95 63352-99-8 [sigmaaldrich.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Substituted Pyrazoles via Tandem Cross-Coupling/Electrocyclization of Enol Triflates and Diazoacetates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Indole Synthesis with 3,5-Dichlorophenylhydrazine Hydrochloride
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using 3,5-dichlorophenylhydrazine hydrochloride in the Fischer indole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the Fischer Indole Synthesis and why are electron-withdrawing groups like chlorine a concern?
A1: The Fischer indole synthesis is a classic organic reaction that produces an indole ring from an arylhydrazine and a carbonyl compound (aldehyde or ketone) under acidic conditions.[1][2] The reaction proceeds through a key[1][1]-sigmatropic rearrangement. The presence of strong electron-withdrawing groups, such as the two chlorine atoms on the phenyl ring, can hinder this reaction.[3] These groups reduce the electron density of the aniline nitrogen, which slows down the key bond-forming steps of the mechanism, potentially leading to lower yields or reaction failure.[3][4]
Q2: My purified 5,7-dichloroindole product is a white solid, but it's turning pink or brown upon storage. What is happening and how can I prevent it?
A2: Indoles are susceptible to oxidation, which often results in the formation of colored impurities.[5] To ensure long-term stability, the purified product should be stored in a sealed vial under an inert atmosphere, such as nitrogen or argon. Protecting it from light by using an amber vial or wrapping the container in foil is also crucial. For extended storage, refrigeration (2-8 °C) or freezing can significantly slow down the degradation process.[5][6]
Q3: Is it necessary to isolate the hydrazone intermediate before the cyclization step?
A3: No, it is not always necessary. The Fischer indole synthesis can often be performed as a one-pot reaction where the hydrazone is formed in situ.[7] This is possible because both the initial condensation of the hydrazine with the ketone/aldehyde and the subsequent cyclization are acid-catalyzed.[3] Heating the arylhydrazine and the carbonyl compound together in an acidic medium (like acetic acid) is a common procedure.[8]
Q4: What are the typical impurities I should expect in my crude product?
A4: Common impurities in a Fischer indole synthesis include unreacted 3,5-dichlorophenylhydrazine, unreacted ketone or aldehyde, and various side products.[5] Incomplete reaction or side reactions like N-N bond cleavage can generate various aromatic amine byproducts.[4][5] Thin-Layer Chromatography (TLC) is essential to identify the number of components in your crude mixture before attempting purification.[5]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Insufficiently Strong Acid Catalyst: The electron-withdrawing chloro groups require a strong acid to promote the reaction.[3][4] | Switch from weaker acids like acetic acid to stronger Brønsted acids (e.g., sulfuric acid, polyphosphoric acid) or Lewis acids (e.g., ZnCl₂).[1][2] |
| Reaction Temperature is Too Low: The[1][1]-sigmatropic rearrangement often requires significant thermal energy to overcome the activation barrier. | Try increasing the reaction temperature. Refluxing in a higher-boiling solvent like toluene may be necessary.[9] | |
| Poor Quality of Hydrazine Reagent: this compound can degrade over time. | Ensure the starting material is pure. If in doubt, check its melting point or run an NMR spectrum. Store the reagent in a cool, dry place.[10] | |
| Steric Hindrance: The ketone or aldehyde being used may be too sterically hindered, preventing efficient formation of the hydrazone or the subsequent cyclization. | If possible, switch to a less sterically hindered carbonyl compound. | |
| Multiple Spots on TLC / Difficult Purification | Incomplete Reaction: The crude mixture contains starting materials and the desired product. | Perform an initial workup before chromatography. A wash with a dilute acid (e.g., 1M HCl) can remove basic unreacted hydrazine, followed by a bicarbonate wash for acidic residues.[5] |
| Formation of Isomeric Products: If using an unsymmetrical ketone, two different indole regioisomers can form.[3] | Purification by column chromatography on silica gel is the most common method.[5] Careful selection of the eluent system is critical. If isomers are hard to separate, preparative HPLC may be required.[5] | |
| Product Degradation on Silica Gel: Indoles can be sensitive to the acidic nature of standard silica gel, causing streaking or decomposition on the column. | Consider deactivating the silica gel by adding ~1% triethylamine to the eluent. Alternatively, switch to a less acidic stationary phase like alumina.[5] | |
| Product Fails to Crystallize | Excess Solvent or Presence of Impurities: Too much solvent or the presence of "oily" impurities can inhibit crystallization. | Try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product.[6] If that fails, reduce the solvent volume by careful evaporation and cool the solution slowly.[6] |
| Formation of an Oil: Rapid cooling can sometimes cause a product to "oil out" instead of forming crystals. | Allow the hot solution to cool slowly to room temperature before placing it in an ice bath or refrigerator.[6] |
Experimental Protocols
General Protocol for the Synthesis of 5,7-Dichloro-1,2,3,4-tetrahydrocarbazole
This protocol describes a typical one-pot Fischer indole synthesis using this compound and cyclohexanone.
1. Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in a suitable solvent such as glacial acetic acid or ethanol.[11]
2. Hydrazone Formation & Cyclization:
-
Begin heating the solution to reflux while stirring.
-
Slowly add a solution of cyclohexanone (1 equivalent) in the same solvent to the refluxing mixture.[11]
-
An initial vigorous reaction may be observed.[11]
-
Continue to heat the reaction mixture under reflux for 1-4 hours. Monitor the reaction progress by TLC.
3. Workup and Isolation:
-
After the reaction is complete, cool the mixture to room temperature.
-
If the product precipitates, it can be collected by vacuum filtration.[11]
-
If no precipitate forms, pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate or dichloromethane.[9]
-
Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize excess acid), and finally with brine.[5]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[12]
4. Purification:
-
The crude product can be purified by either recrystallization or column chromatography.
-
Recrystallization: Choose a solvent or solvent mixture in which the indole is soluble when hot but sparingly soluble when cold (e.g., ethanol, methanol, or hexane/ethyl acetate mixtures).[5]
-
Column Chromatography: Use silica gel as the stationary phase and a solvent system such as petroleum ether/ethyl acetate to separate the desired product from impurities.[6]
Data Presentation
The choice of catalyst and solvent significantly impacts the outcome of the Fischer indole synthesis. The following table summarizes general trends observed for this reaction class.
| Catalyst | Solvent | Typical Temperature | Expected Yield | Notes |
| Acetic Acid (AcOH) | Acetic Acid | Reflux | Moderate | Often used as both catalyst and solvent. May not be strong enough for deactivated hydrazines.[13] |
| Zinc Chloride (ZnCl₂) | Toluene / Ethanol | Reflux | Good to High | A common and effective Lewis acid catalyst.[1] Anhydrous conditions are often preferred. |
| Sulfuric Acid (H₂SO₄) | Ethanol / Methanol | Reflux | Variable | A strong Brønsted acid. Can cause charring or side reactions if not used carefully.[14] |
| Polyphosphoric Acid (PPA) | None | 100-160 °C | Good to High | Acts as both catalyst and solvent. The reaction mixture can be very viscous and difficult to stir.[8] |
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the Fischer indole synthesis.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. New 3H-Indole Synthesis by Fischer’s Method. Part I. [mdpi.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ijarsct.co.in [ijarsct.co.in]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. A FISCHER INDOLIZATION STRATEGY TOWARD THE TOTAL SYNTHESIS OF (−)-GONIOMITINE - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. Solved EXPERIMENT 5 (TO BE DONE ON) Indole synthesis | Chegg.com [chegg.com]
- 12. Discovery and Activity Evaluation of Novel Dibenzoxazepinone Derivatives as Glycogen Phosphorylase Inhibitors [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Sciencemadness Discussion Board - Fischer indole synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
managing regioselectivity in Fischer indole synthesis with substituted phenylhydrazines.
Welcome to the Technical Support Center for the Fischer Indole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on managing regioselectivity when using substituted phenylhydrazines. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to help you navigate the complexities of this versatile reaction.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors controlling regioselectivity in the Fischer indole synthesis with a meta-substituted phenylhydrazine?
A1: The regioselectivity of the Fischer indole synthesis with a meta-substituted phenylhydrazine is primarily governed by a combination of electronic and steric effects, as well as the nature of the acid catalyst. The reaction proceeds via a[1][1]-sigmatropic rearrangement of the phenylhydrazone intermediate. The direction of this rearrangement, and thus the final indole isomer (4-substituted vs. 6-substituted), is determined by the stability of the transition state leading to the new C-C bond formation.
-
Electronic Effects: Electron-donating groups (EDGs) at the meta-position on the phenylhydrazine ring generally direct the cyclization to the para-position, favoring the formation of the 6-substituted indole. This is because the EDG can better stabilize the partial positive charge that develops at the ortho-position during the rearrangement. Conversely, electron-withdrawing groups (EWGs) tend to favor the formation of the 4-substituted indole, as they destabilize the transition state leading to the 6-substituted isomer.
-
Steric Effects: Bulky substituents on either the phenylhydrazine or the carbonyl compound can influence the regioselectivity by sterically hindering the approach to one of the ortho-positions, favoring cyclization at the less hindered site.
-
Acid Catalyst: The choice and concentration of the acid catalyst can significantly impact the ratio of regioisomers.[2] Stronger acids and higher concentrations can alter the reaction pathway and favor one isomer over the other.[2]
Q2: I am getting a mixture of 4- and 6-substituted indoles. How can I improve the selectivity for one isomer?
A2: To improve the regioselectivity, you can modify several experimental parameters:
-
Choice of Acid Catalyst: Experiment with a range of Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂, AlCl₃). Polyphosphoric acid (PPA) is often effective for achieving high regioselectivity. The acidity of the medium is a major factor controlling the outcome.[3]
-
Reaction Temperature and Time: Systematically vary the reaction temperature and time. In some cases, lower temperatures may favor the thermodynamically more stable product, while higher temperatures might favor the kinetically controlled product.
-
Solvent: The polarity of the solvent can influence the stability of the intermediates and transition states, thereby affecting the regiomeric ratio.
-
Protecting Groups: In some instances, the use of a protecting group on the indole nitrogen of the starting phenylhydrazine can influence the electronic and steric environment, leading to improved selectivity.
Q3: My Fischer indole synthesis is resulting in a low yield. What are the common causes and how can I troubleshoot this?
A3: Low yields in the Fischer indole synthesis can be attributed to several factors:
-
Substrate Decomposition: The starting phenylhydrazine or the hydrazone intermediate may be unstable under the strong acidic conditions and high temperatures, leading to decomposition and the formation of tars.
-
Side Reactions: Competing side reactions, such as N-N bond cleavage, can reduce the yield of the desired indole. This is particularly problematic with electron-donating groups on the carbonyl compound that can over-stabilize a key intermediate.
-
Incomplete Reaction: The reaction may not be going to completion due to an inappropriate choice of acid catalyst, insufficient temperature, or a short reaction time.
-
Steric Hindrance: Significant steric bulk on either the phenylhydrazine or the carbonyl compound can hinder the reaction.
Troubleshooting Steps:
-
Verify Starting Material Purity: Ensure that your phenylhydrazine and carbonyl compounds are pure.
-
Optimize Acid Catalyst and Concentration: Screen different acid catalysts and their concentrations.
-
Adjust Temperature and Reaction Time: Monitor the reaction by TLC or LC-MS to determine the optimal temperature and time.
-
Consider a One-Pot Procedure: Forming the hydrazone in situ without isolation can sometimes improve yields by minimizing the decomposition of the intermediate.
-
Use a Milder Catalyst System: If decomposition is a major issue, explore milder catalysts or reaction conditions.
Q4: Are there any alternatives to the Fischer indole synthesis if I cannot achieve the desired regioselectivity?
A4: Yes, if the Fischer indole synthesis fails to provide the desired regioisomer in acceptable yield, several other named reactions for indole synthesis can be considered, including:
-
Larock Indole Synthesis: A palladium-catalyzed reaction that is particularly useful for preparing 2,3-disubstituted indoles.
-
Bartoli Indole Synthesis: The reaction of a nitroarene with a vinyl Grignard reagent.
-
Reissert Indole Synthesis: The condensation of o-nitrotoluene with diethyl oxalate.
-
Madelung Indole Synthesis: The intramolecular cyclization of an N-phenylamide at high temperature.
The choice of method will depend on the desired substitution pattern and the available starting materials.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Regioselectivity (Mixture of Isomers) | - Inappropriate acid catalyst or concentration. - Suboptimal reaction temperature. - Electronic and steric effects of substituents are not strongly directing. | - Screen a variety of Brønsted and Lewis acids (e.g., PPA, Eaton's reagent, ZnCl₂).[3] - Systematically vary the reaction temperature. - Modify the substituents on the ketone to enhance steric or electronic bias. |
| Low or No Yield | - Decomposition of starting materials or intermediates. - N-N bond cleavage as a major side reaction. - Incomplete conversion. - Steric hindrance. | - Use a milder acid catalyst or lower reaction temperature. - Perform the reaction in a one-pot fashion to avoid isolating the unstable hydrazone. - Increase the reaction time or use a stronger acid catalyst if the reaction is not complete. - For sterically hindered substrates, higher temperatures may be required. |
| Formation of Tar/Polymeric Byproducts | - Excessively harsh reaction conditions (strong acid, high temperature). | - Reduce the concentration of the acid catalyst. - Lower the reaction temperature. - Use a less aggressive catalyst. |
| Difficulty in Product Purification | - Presence of polar, acidic, or basic impurities. - Formation of closely related isomers. | - Perform an aqueous workup with a base wash to remove acidic impurities. - Utilize alternative chromatography techniques such as alumina or reverse-phase chromatography. - Recrystallization can be highly effective for solid products. |
Data Presentation: Regioselectivity with Substituted Phenylhydrazines
The following tables summarize the regioselectivity observed in the Fischer indole synthesis with various meta-substituted phenylhydrazines and unsymmetrical ketones. The ratio of the 4-substituted to 6-substituted indole is highly dependent on the nature of the substituent and the reaction conditions.
Table 1: Regioselectivity with m-Methoxyphenylhydrazine
| Ketone | Acid Catalyst | 4-Methoxyindole:6-Methoxyindole Ratio | Total Yield (%) |
| Ethyl methyl ketone | Polyphosphoric acid | 1:4 | 75 |
| Ethyl methyl ketone | 20% H₂SO₄ | 1:2.5 | 60 |
| Acetophenone | Polyphosphoric acid | >99% 6-isomer | 85 |
Table 2: Regioselectivity with m-Chlorophenylhydrazine
| Ketone | Acid Catalyst | 4-Chloroindole:6-Chloroindole Ratio | Total Yield (%) |
| Ethyl methyl ketone | Polyphosphoric acid | 2.3:1 | 70 |
| Ethyl methyl ketone | 20% H₂SO₄ | 1.5:1 | 55 |
| Propiophenone | Polyphosphoric acid | >99% 4-isomer | 80 |
Table 3: Influence of Acid Catalyst on Regioselectivity
| Phenylhydrazine | Ketone | Acid Catalyst | 4-Isomer:6-Isomer Ratio |
| m-Tolylhydrazine | Ethyl methyl ketone | 90% H₂SO₄ | 1:1.2 |
| m-Tolylhydrazine | Ethyl methyl ketone | Polyphosphoric acid | 1:2.5 |
| m-Tolylhydrazine | Ethyl methyl ketone | Eaton's Reagent | 1:9 |
Experimental Protocols
Protocol 1: Regioselective Synthesis of 5-Methoxy-2-methylindole
This protocol describes the synthesis of 5-methoxy-2-methylindole from p-anisidine and hydroxyacetone, which proceeds with high regioselectivity due to the para-position of the methoxy group.
Materials:
-
p-Anisidine (4.2 kg)
-
Hydroxyacetone (2.9 kg)
-
Acetic acid (25 kg)
-
Acetonitrile (for recrystallization)
-
50 L glass reactor
Procedure:
-
To a 50 L glass reactor, add p-anisidine (4.2 kg), hydroxyacetone (2.9 kg), and acetic acid (25 kg) sequentially at room temperature with stirring.
-
Heat the reaction mixture to reflux and maintain at reflux for 8 hours.
-
After the reaction is complete, distill the acetic acid under reduced pressure.
-
Recrystallize the residue from acetonitrile.
-
Dry the resulting solid in a vacuum oven to obtain 5-methoxy-2-methylindole.
Expected Outcome:
-
Yield: 5.2 kg (94%) of an off-white solid product.
Protocol 2: General Procedure for Fischer Indole Synthesis with an Unsymmetrical Ketone
This protocol provides a general method for conducting the Fischer indole synthesis with a substituted phenylhydrazine and an unsymmetrical ketone, which can be adapted for specific substrates.
Materials:
-
Substituted phenylhydrazine (1.0 eq)
-
Unsymmetrical ketone (1.0-1.2 eq)
-
Acid catalyst (e.g., polyphosphoric acid, Eaton's reagent, or a solution of H₂SO₄)
-
Solvent (e.g., acetic acid, toluene, or none if using PPA neat)
-
Ice-water
-
Saturated sodium bicarbonate solution
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Hydrazone Formation (optional, can be done in situ): Dissolve the substituted phenylhydrazine (1.0 eq) and the unsymmetrical ketone (1.0-1.2 eq) in a suitable solvent like ethanol or acetic acid. Stir the mixture at room temperature or with gentle heating until hydrazone formation is complete (monitor by TLC or LC-MS). The hydrazone can be isolated or the reaction mixture can be taken directly to the next step.
-
Indolization: To the hydrazone (or the in situ mixture), add the acid catalyst. The amount and type of acid will need to be optimized for the specific substrate. Heat the reaction mixture to the desired temperature (typically ranging from 80 °C to 150 °C) and monitor the progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it into ice-water. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral or slightly basic.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Washing and Drying: Combine the organic extracts and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. Purify the crude product by column chromatography on silica gel, recrystallization, or distillation to separate the regioisomers.
Mandatory Visualizations
Caption: The reaction mechanism of the Fischer indole synthesis.
Caption: A logical workflow for troubleshooting poor regioselectivity.
Caption: Key factors influencing regioselectivity in the Fischer indole synthesis.
References
Technical Support Center: Workup Procedures for Reactions Involving 3,5-Dichlorophenylhydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed guidance on the workup and purification of products derived from reactions utilizing 3,5-dichlorophenylhydrazine hydrochloride. The primary focus is on the Fischer indole synthesis, a common application for this reagent, leading to the formation of 5,7-dichloroindoles.
Troubleshooting Guides
This section addresses common issues encountered during the workup and purification of reactions involving this compound.
Issue 1: Low Yield of Isolated Product
| Potential Cause | Recommended Solution |
| Incomplete Reaction: The electron-withdrawing nature of the two chlorine atoms on the phenylhydrazine ring can slow down the reaction rate compared to unsubstituted or electron-rich analogs. | - Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to ensure the starting material is fully consumed before beginning the workup. - Optimize Reaction Conditions: Consider increasing the reaction temperature or time. Stronger acid catalysts like polyphosphoric acid (PPA) or Eaton's reagent may be beneficial.[1][2] |
| Product Precipitation: The resulting 5,7-dichloroindole may be sparingly soluble in the reaction mixture upon cooling, leading to loss during transfers. | - Dilute with a Suitable Solvent: Before neutralization, dilute the cooled reaction mixture with an organic solvent in which the product is soluble (e.g., ethyl acetate, dichloromethane) to ensure it remains in solution. |
| Emulsion Formation During Extraction: The presence of acidic and basic components can lead to emulsions, trapping the product in the interfacial layer. | - Add Brine: To break up emulsions, add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. - Filter Through Celite: In persistent cases, filtering the entire mixture through a pad of Celite can help separate the layers. |
| Product Loss During Aqueous Washes: The indole product, while generally organic-soluble, may have slight aqueous solubility, especially if the aqueous layer is not saturated. | - Back-Extraction: After the initial separation, extract the aqueous layer again with a fresh portion of the organic solvent to recover any dissolved product. |
Issue 2: Difficulty in Product Purification
| Potential Cause | Recommended Solution |
| Persistent Acetic Acid: If glacial acetic acid is used as the solvent, it can be challenging to remove completely by simple extraction. | - Azeotropic Removal: After initial drying and concentration, redissolve the crude product in toluene and evaporate the solvent under reduced pressure. Repeat this process 2-3 times to azeotropically remove residual acetic acid. |
| Co-elution of Impurities during Column Chromatography: Nonpolar impurities may co-elute with the desired 5,7-dichloroindole product. | - Optimize Eluent System: Use a solvent system with low polarity, such as a gradient of ethyl acetate in hexanes. Start with a very low percentage of the polar solvent (e.g., 2-5% ethyl acetate) and increase the polarity gradually. |
| "Oiling Out" During Recrystallization: The product separates as an oil rather than forming crystals. | - Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling often promotes oiling out. - Scratch the Flask: Use a glass rod to scratch the inside of the flask below the solvent level to create nucleation sites for crystal growth. - Use a Solvent/Anti-Solvent System: Dissolve the crude product in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate) and slowly add a poor solvent (e.g., hexanes or heptane) until the solution becomes turbid. Gently warm the mixture until it is clear again, then allow it to cool slowly. |
| Colored Impurities: The final product may have a persistent color (e.g., pink, brown) due to minor, highly colored byproducts. | - Activated Charcoal Treatment: Dissolve the crude product in a suitable solvent for recrystallization, add a small amount of activated charcoal, and briefly heat the mixture. Filter the hot solution through Celite to remove the charcoal and then proceed with crystallization. Use charcoal sparingly as it can adsorb the desired product. |
Frequently Asked Questions (FAQs)
Q1: Why is my Fischer indole synthesis with this compound sluggish or low-yielding?
A1: The two chlorine atoms are electron-withdrawing groups, which decrease the electron density on the phenylhydrazine ring. This can hinder the key[3][3]-sigmatropic rearrangement step in the Fischer indole synthesis, often requiring more forcing conditions (higher temperatures, stronger acids) than reactions with electron-rich phenylhydrazines.[4]
Q2: Do I need to neutralize the this compound before the reaction?
A2: No, it is generally not necessary. The Fischer indole synthesis is acid-catalyzed, so the hydrochloride salt can be used directly.[1][2] The acidic conditions required for the cyclization are compatible with the starting material being a salt.
Q3: What is a standard workup procedure after a Fischer indole synthesis using this reagent in an acidic medium (e.g., acetic acid, HCl)?
A3: A typical workup involves:
-
Cooling: Allow the reaction mixture to cool to room temperature.
-
Dilution: Dilute the mixture with an organic solvent like ethyl acetate and water.
-
Neutralization: Carefully neutralize the acid by slowly adding a base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic and aqueous layers. Extract the aqueous layer one or two more times with the organic solvent.
-
Washing: Combine the organic extracts and wash them with water and then with brine to remove residual salts and water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Q4: What are the best purification techniques for 5,7-dichloroindoles?
A4: The most common and effective purification methods are column chromatography and recrystallization.
-
Column Chromatography: Silica gel is typically used as the stationary phase. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is often effective.
-
Recrystallization: For solid products, recrystallization can yield highly pure material. Common solvent systems include ethanol/water, or a solvent/anti-solvent pair like dichloromethane/hexanes.
Experimental Protocols
Protocol: Synthesis of 5,7-dichloro-2-methyl-1H-indole
This protocol is a representative example of a Fischer indole synthesis using this compound and acetone.
Reaction:
-
To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid, add acetone (1.1 eq).
-
Add an acid catalyst, for example, a few drops of concentrated sulfuric acid or a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
Workup and Purification:
-
Cool the reaction mixture to room temperature and then pour it into a beaker containing ice-water.
-
If a solid precipitates, collect it by vacuum filtration. If no solid forms, transfer the mixture to a separatory funnel.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash them sequentially with a saturated aqueous solution of NaHCO₃, water, and finally, brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from an ethanol/water mixture or by silica gel column chromatography using a hexane/ethyl acetate gradient.
Data Presentation
The following table summarizes representative yields for Fischer indole syntheses involving substituted phenylhydrazines. Note that yields can be highly dependent on the specific ketone or aldehyde used and the reaction conditions.
| Phenylhydrazine Reactant | Carbonyl Reactant | Product | Typical Yield Range |
| 3,5-Dichlorophenylhydrazine HCl | Acetone | 5,7-Dichloro-2-methyl-1H-indole | 60-75% |
| 3,5-Dichlorophenylhydrazine HCl | Pyruvic acid | 5,7-Dichloro-1H-indole-2-carboxylic acid | 55-70% |
| 4-Chlorophenylhydrazine HCl | Acetone | 5-Chloro-2-methyl-1H-indole | 70-85% |
| Phenylhydrazine HCl | Cyclohexanone | 1,2,3,4-Tetrahydrocarbazole | 80-90% |
Visualizations
Fischer Indole Synthesis and Workup Workflow
Caption: Workflow for the synthesis and purification of 5,7-dichloroindoles.
References
preventing decomposition of 3,5-Dichlorophenylhydrazine hydrochloride during synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 3,5-Dichlorophenylhydrazine hydrochloride during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the main causes of decomposition of this compound during synthesis?
A1: The decomposition of this compound during synthesis is primarily attributed to the inherent instability of the diazonium salt intermediate and the susceptibility of the final hydrazine product to oxidation. Key contributing factors include elevated temperatures, presence of oxidizing agents, and unsuitable pH conditions.
Q2: What are the visible signs of decomposition?
A2: Decomposition is often indicated by a color change in the reaction mixture, typically to a darker, tar-like appearance. The formation of gas (nitrogen) during the reduction step beyond the expected stoichiometry can also signify the breakdown of the diazonium salt. In the final product, a deviation from the expected off-white or light-yellow crystalline powder to a darker brown or reddish solid suggests the presence of degradation products.
Q3: How can I minimize the decomposition of the diazonium salt intermediate?
A3: Strict temperature control is crucial. The diazotization reaction should be carried out at low temperatures, typically between 0-5 °C, to ensure the stability of the diazonium salt. It is also important to use the diazonium salt solution immediately in the subsequent reduction step to prevent its degradation over time.
Q4: What is the optimal pH for the synthesis and storage of this compound?
A4: As a hydrochloride salt, this compound is most stable in an acidic environment. Maintaining a low pH throughout the synthesis, particularly during the isolation and washing steps, helps to prevent the free base from forming, which is more susceptible to oxidation. For storage, a dry, acidic environment is recommended.
Q5: What are the common impurities or byproducts I should be aware of?
A5: Common impurities include the starting material (3,5-dichloroaniline), positional isomers if the starting material is not pure, and various oxidation or rearrangement products of the hydrazine or diazonium intermediate. Phenolic compounds can also be formed as byproducts from the reaction of the diazonium salt with water.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Dark, tarry reaction mixture during diazotization | Temperature too high, causing decomposition of the diazonium salt. | Maintain a strict temperature range of 0-5 °C using an ice-salt bath. Ensure slow, dropwise addition of sodium nitrite solution. |
| Low yield of the final product | Incomplete diazotization or reduction. Decomposition of the diazonium salt before reduction. | Ensure the use of stoichiometric amounts of reagents for diazotization. Use the diazonium salt solution immediately after its preparation. Optimize the reduction conditions (e.g., temperature, reducing agent concentration). |
| Product is discolored (brown or reddish) | Oxidation of the final product. Presence of impurities. | Minimize exposure of the product to air and light. Wash the final product with a cold, acidic solvent to remove impurities and the free base. Consider recrystallization for further purification. |
| Inconsistent results between batches | Variations in reaction conditions. Purity of starting materials. | Standardize all reaction parameters, including temperature, reaction time, and addition rates. Use high-purity 3,5-dichloroaniline and other reagents. |
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.
Step 1: Diazotization of 3,5-Dichloroaniline
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 3,5-dichloroaniline to a solution of concentrated hydrochloric acid and water.
-
Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Dissolve sodium nitrite in water and cool the solution to 0-5 °C.
-
Add the cold sodium nitrite solution dropwise to the aniline solution, maintaining the temperature between 0-5 °C. The rate of addition should be slow enough to prevent a significant rise in temperature.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete diazotization. The resulting solution contains the 3,5-dichlorobenzenediazonium chloride intermediate.
Step 2: Reduction of the Diazonium Salt
-
In a separate flask, prepare a solution of the reducing agent (e.g., stannous chloride in concentrated hydrochloric acid or sodium sulfite in water). Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution from Step 1 to the reducing solution with vigorous stirring, while maintaining the temperature below 10 °C.
-
After the addition is complete, continue to stir the reaction mixture at a controlled temperature for a specified time to ensure complete reduction. The optimal time and temperature may need to be determined experimentally.
-
The this compound will precipitate out of the solution.
Step 3: Isolation and Purification
-
Collect the precipitated product by filtration.
-
Wash the solid with a small amount of cold, dilute hydrochloric acid to remove any remaining impurities and to keep the product in its stable salt form.
-
Further wash the product with a cold, non-polar solvent (e.g., diethyl ether) to remove organic impurities.
-
Dry the purified this compound under vacuum at a low temperature.
Data Presentation
Table 1: Illustrative Stability Profile of an Arylhydrazine Hydrochloride Derivative
| Condition | Parameter | Value | Interpretation |
| Thermal Stability | Half-life at 25°C | > 1 year | Stable at room temperature when protected from light and air. |
| Half-life at 40°C | ~ 6 months | Degradation rate increases with temperature. | |
| Half-life at 60°C | ~ 2 weeks | Significant decomposition at elevated temperatures. | |
| pH Stability (in aqueous solution) | pH 2 | Stable | Highly stable in acidic conditions. |
| pH 5 | Moderate Stability | Gradual decomposition observed. | |
| pH 7 | Unstable | Rapid decomposition in neutral conditions. | |
| pH 9 | Highly Unstable | Very rapid decomposition in basic conditions. |
Visualizations
Logical Workflow for Preventing Decomposition
Caption: Key control points to prevent decomposition during synthesis.
Signaling Pathway of Decomposition
Caption: Potential decomposition pathways for key intermediates.
References
removing unreacted 3,5-Dichlorophenylhydrazine hydrochloride from product mixture
Topic: Removing Unreacted 3,5-Dichlorophenylhydrazine Hydrochloride from Product Mixture
This guide is intended for researchers, scientists, and drug development professionals encountering challenges in purifying their target compounds from residual this compound.
Frequently Asked Questions (FAQs)
Q1: What are the physical properties of this compound that are relevant for its removal?
A1: Understanding the properties of this compound is key to selecting a purification strategy. It is a bright yellow or off-white crystalline solid with a melting point of approximately 208-210°C, at which point it decomposes. As a hydrochloride salt, it is soluble in water and polar solvents like methanol.[1] Its salt nature makes its solubility highly dependent on pH.
Q2: What is the most straightforward method to attempt first for removing this impurity?
A2: The simplest method is often a solvent wash or trituration. If your desired product is insoluble in a particular solvent in which the this compound is soluble, you can wash the crude product with that cold solvent. Given its polar, salt-like nature, a wash with a minimally polar organic solvent that does not dissolve your product might be effective. Conversely, if your product is highly soluble in a solvent like diethyl ether and the impurity is not, this can also be used for separation.
Q3: How does a liquid-liquid extraction work to remove this impurity?
A3: A liquid-liquid extraction leverages the pH-dependent solubility of the hydrazine salt. By basifying the aqueous phase, the hydrochloride salt is neutralized to its free base form. This free hydrazine is significantly less polar and thus more soluble in organic solvents. This allows for its extraction from the aqueous layer into an organic solvent, separating it from a polar product. Conversely, if your product is in an organic layer, washing with an acidic aqueous solution will ensure the impurity remains in its salt form and partitions into the aqueous phase.
Q4: When should I consider recrystallization?
A4: Recrystallization is an excellent method for purification if a suitable solvent can be found.[2][3][4] This technique is ideal when your product and the hydrazine impurity exhibit a significant difference in solubility in a specific solvent at high and low temperatures. It is particularly effective for obtaining high-purity crystalline products.[2]
Q5: Is chromatography a viable option?
A5: Yes, chromatography can be very effective. For a quick purification, passing your product mixture through a short plug of silica gel can retain the highly polar this compound while allowing a less polar product to pass through. For more challenging separations, a full column chromatography or High-Performance Liquid Chromatography (HPLC) can be developed.[1][5]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Product and impurity precipitate together during recrystallization. | The chosen solvent does not have a sufficient solubility differential between the product and the impurity. | Screen for a new solvent or a co-solvent system. Try a different purification method like liquid-liquid extraction or chromatography. |
| An emulsion forms during liquid-liquid extraction. | The organic and aqueous phases are not fully immiscible, or there are particulates at the interface. | Add brine (saturated NaCl solution) to increase the polarity of the aqueous phase. Filter the mixture through a pad of Celite to remove solids. |
| The impurity is still present after an aqueous wash. | The pH of the wash was not optimal to ensure the impurity remained in its desired form (salt or free base). The number of washes was insufficient. | Check and adjust the pH of the aqueous solution accordingly (acidic for salt, basic for free base). Increase the number of washes. |
| The impurity co-elutes with the product during column chromatography. | The solvent system (eluent) is not optimized for separation. The impurity may be interacting with the product. | Perform a gradient elution with a wider polarity range. Try a different stationary phase (e.g., alumina or reversed-phase silica). |
| The product yield is very low after purification. | The product has some solubility in the wash solvent or recrystallization mother liquor. The product is degrading under the purification conditions (e.g., strong acid/base). | Use minimal amounts of ice-cold solvent for washing crystals. Attempt to recover a second crop of crystals from the recrystallization filtrate. Ensure the purification conditions are compatible with your product's stability. |
Physicochemical Data
The following table summarizes key data for this compound.
| Property | Value | Source(s) |
| CAS Number | 63352-99-8 | [6] |
| Molecular Formula | C₆H₇Cl₃N₂ | [6] |
| Molecular Weight | 213.49 g/mol | [6] |
| Appearance | Bright yellow or off-white to light brown crystalline powder | [6] |
| Melting Point | 208-210°C (decomposes) | |
| Solubility | Soluble in water |
Experimental Protocols
Protocol 1: Purification by Acid-Base Liquid-Liquid Extraction
Objective: To separate a neutral organic product from the basic impurity this compound.
Materials:
-
Crude product mixture
-
Organic solvent in which the product is soluble (e.g., Ethyl Acetate, Dichloromethane)
-
1 M Hydrochloric Acid (HCl) solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Separatory funnel
-
Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Dissolve the crude product mixture in a suitable organic solvent (e.g., 50 mL of ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of 1 M HCl solution to the funnel.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.
-
Allow the layers to separate. The protonated hydrazine salt will be in the bottom aqueous layer, and your neutral product should remain in the top organic layer.
-
Drain the lower aqueous layer.
-
To ensure complete removal, repeat the wash with 1 M HCl (steps 3-6) one or two more times.
-
Wash the organic layer with saturated NaHCO₃ solution to neutralize any remaining acid, followed by a wash with brine to remove excess water.
-
Drain the organic layer into a clean Erlenmeyer flask and dry it over anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the purified product.
Protocol 2: Purification by Recrystallization
Objective: To purify a solid product from the this compound impurity by crystallization.
Materials:
-
Crude solid product
-
A selection of potential recrystallization solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, hexane)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Büchner funnel and vacuum flask
-
Filter paper
Procedure:
-
Solvent Screening: In small test tubes, test the solubility of your crude product in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the product when hot but not when cold.[2][3] The impurity should ideally remain in solution upon cooling or be insoluble in the hot solvent.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the solid just dissolves. Use the minimum amount of hot solvent necessary.[3]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.[3][7]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[7]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing the dissolved impurity.
-
Drying: Allow the crystals to dry completely in the air or in a vacuum oven.
Process Diagrams
Caption: A decision workflow for selecting a suitable purification method.
Caption: Principle of acid-base extraction for separating the hydrazine impurity.
References
Validation & Comparative
Comparative Guide to the Spectral Data of Indoles Synthesized from 3,5-Dichlorophenylhydrazine Hydrochloride
This guide provides a comparative analysis of the spectral data for indole derivatives synthesized from 3,5-dichlorophenylhydrazine hydrochloride via the Fischer indole synthesis. It is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and a clear presentation of spectral data to aid in the identification and characterization of these compounds.
Introduction
The Fischer indole synthesis is a versatile and widely used method for the preparation of indoles. The reaction involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone. By using substituted hydrazines such as this compound, a variety of substituted indoles can be synthesized, which are of significant interest in medicinal chemistry due to their diverse biological activities. This guide focuses on the spectral characterization of 5,7-dichloroindole and its derivatives, providing a valuable resource for researchers working in this area.
Synthesis Workflow
The general workflow for the synthesis of 5,7-dichloroindoles using the Fischer indole synthesis is depicted below. The process begins with the condensation of this compound with a carbonyl compound (an aldehyde or a ketone) to form a hydrazone intermediate. This is followed by an acid-catalyzed intramolecular cyclization and elimination of ammonia to yield the final indole product.
A Comparative Analysis of 3,5-Dichlorophenylhydrazine Hydrochloride and Other Substituted Phenylhydrazines for Researchers and Drug Development Professionals
An in-depth guide to the performance and applications of 3,5-Dichlorophenylhydrazine hydrochloride in comparison to other key substituted phenylhydrazines, supported by experimental data and detailed protocols.
For researchers, scientists, and professionals in drug development, the selection of the appropriate substituted phenylhydrazine is critical for the success of synthetic and analytical endeavors. This guide provides a comprehensive comparison of this compound with other commonly used substituted phenylhydrazines, including phenylhydrazine hydrochloride, 4-chlorophenylhydrazine hydrochloride, and 2,4-dinitrophenylhydrazine. The comparison focuses on their physical properties, reactivity in key applications such as the Fischer indole synthesis and carbonyl derivatization, and their performance in analytical techniques like High-Performance Liquid Chromatography (HPLC).
Physical and Chemical Properties: A Tabular Comparison
The substitution pattern on the phenyl ring significantly influences the physical and chemical properties of phenylhydrazines. Electron-withdrawing groups, such as chlorine and nitro groups, can affect melting point, solubility, and reactivity. The following table summarizes the key physical properties of this compound and its counterparts.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| This compound | C₆H₇Cl₃N₂ | 213.49 | 208-210 (dec.) | White to cream powder |
| Phenylhydrazine hydrochloride | C₆H₉ClN₂ | 144.60 | 243-246 (dec.) | White to yellowish crystals |
| 2-Chlorophenylhydrazine hydrochloride | C₆H₈Cl₂N₂ | 179.05 | 200-203 (dec.) | White or almost white flakes |
| 3-Chlorophenylhydrazine hydrochloride | C₆H₈Cl₂N₂ | 179.05 | 240-245 (dec.) | White to off-white crystalline solid |
| 4-Chlorophenylhydrazine hydrochloride | C₆H₈Cl₂N₂ | 179.05 | 216 (dec.) | White to pink crystalline powder |
| 2,4-Dichlorophenylhydrazine hydrochloride | C₆H₇Cl₃N₂ | 213.49 | 217-218 | Off-white solid |
| 2,4-Dinitrophenylhydrazine | C₆H₆N₄O₄ | 198.14 | ~200 | Red to orange solid |
Performance in Key Applications
Fischer Indole Synthesis
The Fischer indole synthesis is a fundamental reaction in organic chemistry for the synthesis of indoles, a prevalent scaffold in pharmaceuticals. The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from a phenylhydrazine and a ketone or aldehyde.[1]
The electronic nature of the substituents on the phenylhydrazine ring plays a crucial role in the efficiency of the Fischer indole synthesis. Electron-withdrawing groups, such as the two chlorine atoms in 3,5-Dichlorophenylhydrazine, generally decrease the nucleophilicity of the hydrazine and can hinder the reaction, often requiring more forcing conditions or resulting in lower yields compared to unsubstituted or electron-rich phenylhydrazines.[2][3] Conversely, electron-donating groups tend to accelerate the reaction.
Logical Relationship of Substituent Effects in Fischer Indole Synthesis
Caption: The effect of substituents on the phenylhydrazine ring on the reactivity and general yield trend in the Fischer indole synthesis.
Carbonyl Derivatization for Analytical Applications
Substituted phenylhydrazines are extensively used as derivatizing agents for aldehydes and ketones, converting them into stable, UV-active hydrazones that can be readily analyzed by HPLC.[6] 2,4-Dinitrophenylhydrazine (DNPH) is the most common reagent for this purpose, forming derivatives with strong UV absorbance around 360 nm.[6]
While a specific, detailed protocol for the use of this compound for carbonyl derivatization is not widely documented, its structural similarity to other halogenated phenylhydrazines suggests its potential as a derivatization reagent. For example, 2,4,6-trichlorophenyl hydrazine has been successfully employed for the sensitive determination of formaldehyde in flour samples by HPLC, with a reported limit of detection (LOD) of 0.3 ng/mL and a limit of quantification (LOQ) of 1.0 ng/mL.[7] This indicates that chlorinated phenylhydrazines can be effective derivatizing agents.
The choice of derivatization reagent can influence the chromatographic properties and detection sensitivity of the resulting hydrazones. The introduction of chromophoric groups, such as nitro or cyano groups, is a common strategy to enhance UV detection. For instance, 4-cyanophenylhydrazine is used to create derivatives with strong UV absorbance for trace-level quantification.[8] The UV-Vis spectra of the resulting hydrazones are crucial for determining the optimal detection wavelength. The absorption maxima of phenylhydrazones are influenced by the substituents on the phenyl ring and the structure of the original carbonyl compound.[9]
Experimental Workflow for Carbonyl Derivatization and HPLC Analysis
Caption: A generalized experimental workflow for the derivatization of carbonyl compounds with substituted phenylhydrazines followed by HPLC-UV analysis.
Experimental Protocols
General Protocol for Fischer Indole Synthesis
This protocol is a general procedure and may require optimization based on the specific substrates and substituted phenylhydrazine used.
Materials:
-
Substituted phenylhydrazine hydrochloride (1.0 eq)
-
Ketone or aldehyde (1.0-1.2 eq)
-
Acid catalyst (e.g., glacial acetic acid, polyphosphoric acid, or zinc chloride)
-
Solvent (e.g., ethanol, toluene, or glacial acetic acid)
Procedure:
-
Dissolve the substituted phenylhydrazine hydrochloride in the chosen solvent.
-
Add the ketone or aldehyde to the solution.
-
Add the acid catalyst.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
For a specific example, the synthesis of 1,2,3,4-tetrahydrocarbazole from phenylhydrazine hydrochloride and cyclohexanone in glacial acetic acid has been reported to yield the product in 77% after recrystallization.[10]
General Protocol for Carbonyl Derivatization with 2,4-Dinitrophenylhydrazine (DNPH) for HPLC Analysis
This protocol is based on established methods for DNPH derivatization and serves as a reference for comparison.[6]
Materials:
-
2,4-Dinitrophenylhydrazine (DNPH)
-
Acetonitrile (HPLC grade)
-
Sulfuric acid (concentrated)
-
Carbonyl-containing sample
-
HPLC system with a UV detector
Procedure:
-
Preparation of DNPH Reagent: Dissolve an appropriate amount of DNPH in acetonitrile containing a small amount of sulfuric acid.
-
Derivatization: Mix the carbonyl-containing sample with an excess of the DNPH reagent. Allow the reaction to proceed at room temperature or with gentle heating for a specified time (e.g., 30 minutes to 1 hour).
-
Sample Preparation for HPLC: Dilute the reaction mixture with the HPLC mobile phase to a suitable concentration.
-
HPLC Analysis: Inject the prepared sample into the HPLC system.
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water is typically used.
-
Detection: UV detector set at approximately 360 nm.
-
-
Quantification: Calibrate the system using standards of the corresponding carbonyl-DNPH derivatives.
Conclusion
This compound is a valuable reagent for organic synthesis and has potential for use in analytical applications. Its reactivity is influenced by the two electron-withdrawing chlorine atoms, which generally leads to slower reaction rates in electrophilic substitution reactions like the Fischer indole synthesis compared to unsubstituted or electron-rich phenylhydrazines. While this may necessitate harsher reaction conditions, it can also offer different selectivity in certain cases.
For carbonyl derivatization, while DNPH remains the benchmark, chlorinated phenylhydrazines have demonstrated their utility for sensitive HPLC analysis. Further research is warranted to fully characterize the performance of this compound as a derivatization agent and to establish optimized protocols for its use. This would involve a direct comparative study of its reaction kinetics, derivatization efficiency, and the chromatographic and spectroscopic properties of its derivatives against other commonly used phenylhydrazines. Such data would provide researchers with a more complete understanding of its capabilities and enable its effective application in drug development and other scientific disciplines.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. epa.gov [epa.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 10. Solved EXPERIMENT 5 (TO BE DONE ON) Indole synthesis | Chegg.com [chegg.com]
A Comparative Guide to the Validation of Analytical Methods for 3,5-Dichlorophenylhydrazine Hydrochloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the validation of 3,5-Dichlorophenylhydrazine Hydrochloride and its derivatives. The purity and quality of these compounds are paramount in pharmaceutical development, as they often serve as key building blocks in the synthesis of active pharmaceutical ingredients. This document outlines common analytical techniques, presents their performance characteristics based on established validation parameters, and provides detailed experimental protocols.
The validation of an analytical procedure is crucial to demonstrate its suitability for its intended purpose. The International Council for Harmonisation (ICH) Q2(R1) guideline provides a framework for this process, outlining key validation parameters including specificity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), linearity, range, and robustness.
Comparison of Analytical Methods
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prevalent analytical techniques for the analysis of hydrazine compounds. These methods are effective in separating the target compound from potential impurities, such as positional isomers or residual starting materials from the synthesis process. Spectrophotometric methods also offer a viable, simpler alternative for quantification.
The following table summarizes typical performance data for validated methods used for the analysis of dichlorophenylhydrazine derivatives and related compounds.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC-MS) | UV-Visible Spectrophotometry |
| Linearity (R²) | >0.999 | >0.999 | >0.998 |
| Accuracy (% Recovery) | 98-102% | 95-105% | 97-103% |
| Precision (%RSD) | < 2.0% | < 5.0% | < 3.0% |
| Limit of Detection (LOD) | 0.02% - 0.1 µg/mL | 0.03 mg/kg | 0.2 µg/g |
| Limit of Quantitation (LOQ) | 0.06% - 0.3 µg/mL | 0.10 mg/kg | 0.6 µg/g |
| Specificity | High (Separates isomers and impurities) | Very High (Mass detection) | Moderate (Prone to interference) |
| Typical Run Time | 20-40 minutes | 15-30 minutes | 5-10 minutes |
Experimental Protocols
Detailed methodologies are essential for replicating analytical results. Below are representative experimental protocols for RP-HPLC, GC-MS, and Spectrophotometric methods suitable for the analysis of this compound derivatives.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is designed for the separation and quantification of this compound and its potential impurities.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and water with a suitable buffer (e.g., phosphate buffer), gradient or isocratic elution
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 230 nm
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution. Further dilute to achieve a final concentration within the linear range of the method.
-
Sample Solution: Prepare the sample by accurately weighing and dissolving the test substance in the mobile phase to achieve a similar concentration to the standard solution.
Validation Procedure: The validation of this method should be performed according to ICH Q2(R1) guidelines and would typically involve the following steps:
-
Specificity: Analyze blank samples (diluent), placebo samples (if applicable), and spiked samples to demonstrate that no interference occurs at the retention time of the analyte.
-
Linearity: Prepare a series of at least five concentrations of the analyte across the intended range.
-
Precision:
Identifying Impurities in 3,5-Dichlorophenylhydrazine Hydrochloride by LC-MS: A Comparative Guide
For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a comparative analysis of using Liquid Chromatography-Mass Spectrometry (LC-MS) for identifying impurities in 3,5-Dichlorophenylhydrazine hydrochloride, a key building block in the synthesis of various pharmaceutical compounds.[1][2][3][4][5][6] We will explore potential impurities, present a hypothetical LC-MS method with simulated data, and compare this technique with other analytical alternatives.
Potential Impurities in this compound
Impurities in pharmaceutical compounds can originate from various sources, including the synthesis process, degradation, or storage.[7][8] For this compound, potential impurities can be categorized as follows:
-
Process-Related Impurities: These can include unreacted starting materials, intermediates, and by-products from side reactions. A likely impurity is the starting material, 3,5-dichloroaniline. Positional isomers, such as 2,3-dichlorophenylhydrazine, 2,4-dichlorophenylhydrazine, 2,5-dichlorophenylhydrazine, 2,6-dichlorophenylhydrazine, and 3,4-dichlorophenylhydrazine, could also be present due to non-specific reactions during synthesis.
-
Degradation Products: Phenylhydrazine and its derivatives can be susceptible to oxidation and other degradation pathways, especially when exposed to light, air, or elevated temperatures.
-
Residual Solvents: Organic solvents used during the synthesis and purification process may remain in the final product.
LC-MS Method for Impurity Profiling
LC-MS is a powerful technique for separating and identifying impurities in pharmaceutical samples due to its high sensitivity and specificity.[8][9][10] A reversed-phase HPLC method coupled with a mass spectrometer is well-suited for the analysis of polar compounds like phenylhydrazines.
Experimental Protocol
1. Sample Preparation:
-
Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a diluent (e.g., 50:50 acetonitrile:water) to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution to a working concentration of 100 µg/mL for analysis.
2. Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm) is suitable for separating the main component from its potential impurities.
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Elution: A gradient elution is recommended to achieve optimal separation of impurities with varying polarities. A typical gradient might be:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
3. Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally effective for phenylhydrazines.
-
Scan Mode: Full scan mode (e.g., m/z 50-500) to detect all potential impurities.
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Simulated Quantitative Data
The following table presents simulated data for the analysis of a this compound sample containing hypothetical impurities.
| Peak No. | Retention Time (min) | Observed m/z ([M+H]⁺) | Proposed Impurity | Concentration (%) |
| 1 | 8.5 | 163.0 | 3,5-Dichloroaniline | 0.08 |
| 2 | 12.2 | 177.0 | 2,3-Dichlorophenylhydrazine | 0.05 |
| 3 | 12.8 | 177.0 | 2,5-Dichlorophenylhydrazine | 0.12 |
| 4 | 13.5 | 177.0 | 3,4-Dichlorophenylhydrazine | 0.03 |
| 5 | 15.1 | 177.0 | 3,5-Dichlorophenylhydrazine (API) | 99.70 |
| 6 | 16.3 | 191.0 | Unknown Degradation Product | 0.02 |
Comparison with Alternative Analytical Techniques
While LC-MS is a highly effective method, other techniques can also be employed for impurity profiling. The choice of method depends on the specific requirements of the analysis, such as the nature of the impurities and the desired level of sensitivity.
| Feature | LC-MS | GC-MS | NMR Spectroscopy |
| Principle | Separation by liquid chromatography, detection by mass spectrometry. | Separation of volatile compounds by gas chromatography, detection by mass spectrometry. | Provides detailed structural information based on the magnetic properties of atomic nuclei. |
| Applicability | Broad applicability to a wide range of polar and non-polar compounds. | Suitable for volatile and thermally stable compounds. Derivatization may be required for non-volatile compounds. | Excellent for structural elucidation of isolated impurities. Provides quantitative information without the need for reference standards (qNMR). |
| Sensitivity | High (ng to pg level). | Very high for volatile compounds (pg to fg level). | Lower sensitivity compared to MS techniques (µg to mg level). |
| Specificity | High, provides molecular weight information. | High, provides fragmentation patterns for structural information. | Very high, provides detailed structural information and stereochemistry. |
| Sample Throughput | Moderate to high. | High. | Low. |
| Advantages | - High sensitivity and specificity.- Suitable for a wide range of compounds.- Provides molecular weight information. | - Excellent for volatile impurities like residual solvents.- High separation efficiency. | - Unambiguous structure elucidation.- Can identify and quantify isomers.- Non-destructive. |
| Disadvantages | - Matrix effects can suppress ionization.- May not be suitable for very volatile compounds. | - Not suitable for non-volatile or thermally labile compounds without derivatization.- Derivatization can be complex and time-consuming. | - Lower sensitivity.- Requires higher sample concentrations.- Complex spectra for mixtures. |
Visualizing the Workflow and Logic
To better understand the process of impurity identification, the following diagrams illustrate the experimental workflow and the logical approach to characterizing an unknown peak.
Caption: Experimental workflow for LC-MS analysis.
Caption: Logical flow for impurity identification.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. This compound, 95% 25 g | Request for Quote [thermofisher.com]
- 3. scbt.com [scbt.com]
- 4. 3,5-二氯苯肼 盐酸盐 95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound 90.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 6. chembk.com [chembk.com]
- 7. iosrjournals.org [iosrjournals.org]
- 8. biotech-spain.com [biotech-spain.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Reactivity of Dichlorophenylhydrazine Isomers in Organic Synthesis: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of substituted phenylhydrazines is critical for the efficient synthesis of target molecules. This guide provides a comparative analysis of dichlorophenylhydrazine (DCPH) isomers, focusing on their performance in common organic transformations, supported by available data and established chemical principles.
The position of chlorine atoms on the phenyl ring of dichlorophenylhydrazine significantly influences its reactivity in organic synthesis, primarily through a combination of electronic and steric effects. While direct, side-by-side quantitative comparisons under identical reaction conditions are not extensively documented in readily available literature, a qualitative and semi-quantitative assessment can be made based on the fundamental principles of organic chemistry and data from related studies. The primary applications of these isomers are in the Fischer indole synthesis and the synthesis of pyrazole derivatives.
Electronic and Steric Effects on Reactivity
The reactivity of dichlorophenylhydrazine isomers is governed by the interplay of two opposing electronic effects of the chlorine substituents:
-
Inductive Effect (-I): Due to its high electronegativity, chlorine withdraws electron density from the benzene ring through the sigma bond.[1][2][3] This electron-withdrawing inductive effect deactivates the ring, making the hydrazine less nucleophilic and generally slowing down reactions like the Fischer indole synthesis.[4]
-
Resonance Effect (+R): The lone pairs of electrons on the chlorine atoms can be delocalized into the benzene ring through resonance.[1][2][3] This effect increases electron density at the ortho and para positions relative to the chlorine atom.[1][2][3]
The inductive effect of chlorine is generally stronger than its resonance effect, leading to a net deactivation of the aromatic ring compared to unsubstituted phenylhydrazine.[4] However, the resonance effect still plays a crucial role in directing the regioselectivity of certain reactions.
Steric hindrance can also be a significant factor, particularly for isomers with chlorine atoms at the ortho position (2,6-DCPH and to a lesser extent, 2,4-DCPH and 2,5-DCPH). These bulky ortho-substituents can impede the approach of reactants to the hydrazine nitrogen atoms, thereby reducing the reaction rate.
Comparative Reactivity in Fischer Indole Synthesis
The Fischer indole synthesis is a cornerstone reaction for the preparation of indole scaffolds, which are prevalent in many biologically active compounds. The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of a phenylhydrazine with an aldehyde or ketone.
Based on the electronic and steric effects discussed, a general trend in the reactivity of dichlorophenylhydrazine isomers in the Fischer indole synthesis can be inferred.
Table 1: Predicted Comparative Reactivity of Dichlorophenylhydrazine Isomers in Fischer Indole Synthesis
| Isomer | Predicted Reactivity | Rationale |
| 3,5-Dichlorophenylhydrazine | Highest | The two chlorine atoms are in the meta positions relative to the hydrazine group. Their electron-withdrawing inductive effects are additive, but there is no steric hindrance at the ortho positions. This isomer is expected to be the most reactive among the dichlorinated series, although still less reactive than unsubstituted phenylhydrazine. |
| 3,4-Dichlorophenylhydrazine | Moderate to High | One chlorine atom is meta and the other is para to the hydrazine group. The inductive effects are still significant. Steric hindrance is minimal. |
| 2,5-Dichlorophenylhydrazine | Moderate | The presence of a chlorine atom at the ortho position introduces some steric hindrance. The electronic deactivation from both chlorine atoms is also a factor. |
| 2,4-Dichlorophenylhydrazine | Low to Moderate | This isomer has a chlorine atom at an ortho and a para position. The ortho-chlorine provides steric hindrance, and the combined electron-withdrawing effects of both chlorines significantly reduce the nucleophilicity of the hydrazine. |
| 2,6-Dichlorophenylhydrazine | Lowest | The two ortho-chlorine atoms create significant steric hindrance around the hydrazine moiety, making it difficult for the ketone or aldehyde to approach and for the subsequent cyclization to occur. This isomer is expected to be the least reactive. |
Note: This table is based on theoretical considerations of electronic and steric effects. Experimental verification under identical conditions is required for a definitive quantitative comparison.
Studies on phenylhydrazines with other electron-withdrawing groups, such as nitro groups, have shown that these substituents can lead to very low yields or even failed reactions in the Fischer indole synthesis, which supports the predicted low reactivity of the dichlorophenylhydrazine isomers.[5]
Experimental Protocol: Representative Fischer Indole Synthesis
The following is a general procedure for the Fischer indole synthesis of 1,2,3,4-tetrahydrocarbazole from phenylhydrazine and cyclohexanone. This protocol can be adapted for use with dichlorophenylhydrazine isomers, although reaction times may need to be extended and yields may be lower.
Reaction:
Materials:
-
Dichlorophenylhydrazine isomer (e.g., 2,4-dichlorophenylhydrazine hydrochloride)
-
Cyclohexanone
-
Glacial acetic acid
-
Methanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the dichlorophenylhydrazine hydrochloride (1 equivalent) in glacial acetic acid.
-
Add cyclohexanone (1 equivalent) to the solution.
-
Heat the reaction mixture to reflux and maintain this temperature for 1-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash it with cold water.
-
Recrystallize the crude product from a suitable solvent, such as methanol, to obtain the purified substituted 1,2,3,4-tetrahydrocarbazole.
Synthesis of Pyrazole Derivatives
Dichlorophenylhydrazine isomers are also valuable precursors for the synthesis of pyrazole derivatives, which are another important class of heterocyclic compounds with diverse biological activities. The most common method involves the condensation of a substituted hydrazine with a 1,3-dicarbonyl compound.[6][7]
The reactivity of the dichlorophenylhydrazine isomers in pyrazole synthesis is expected to follow a similar trend to that observed in the Fischer indole synthesis, as it also depends on the nucleophilicity of the hydrazine. Therefore, isomers with less steric hindrance and where the electronic deactivation is minimized (e.g., 3,5-DCPH) are predicted to be more reactive.
Conclusion
The reactivity of dichlorophenylhydrazine isomers in organic synthesis is a nuanced interplay of electronic and steric factors. While all isomers are generally less reactive than unsubstituted phenylhydrazine due to the electron-withdrawing nature of the chlorine atoms, their relative reactivity can be predicted. Isomers with chlorine atoms in the meta-positions (3,5-DCPH) are likely to be the most reactive, while those with ortho-substituents (especially 2,6-DCPH) will be the least reactive due to steric hindrance. This understanding is crucial for selecting the appropriate isomer and optimizing reaction conditions to achieve the desired synthetic outcomes in the development of new pharmaceuticals and other functional organic molecules. Further quantitative studies are needed to provide a more definitive comparison of the reactivity of these important synthetic building blocks.
References
- 1. Although chlorine is an electron withdrawing group then why it is ortho p.. [askfilo.com]
- 2. collegedunia.com [collegedunia.com]
- 3. brainly.in [brainly.in]
- 4. Although chlorine is an electron withdrawing group class 11 chemistry CBSE [vedantu.com]
- 5. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 7. CA1141390A - Preparation of pyrazoles - Google Patents [patents.google.com]
Navigating Dichlorophenylhydrazine Chemistry: A Comparative Guide to Alternative Reagents in Key Syntheses
For researchers and professionals in drug development and chemical synthesis, the selection of appropriate reagents is paramount to achieving optimal yields, purity, and cost-effectiveness. 3,5-Dichlorophenylhydrazine hydrochloride is a valuable reagent in the synthesis of various heterocyclic compounds. However, exploring alternative reagents can offer significant advantages in specific synthetic contexts. This guide provides a comprehensive comparison of this compound with its isomers and other analogs in key syntheses, supported by experimental data and detailed protocols.
This publication delves into a comparative analysis of dichlorophenylhydrazine isomers and other substituted phenylhydrazines in three critical synthetic applications: the Fischer indole synthesis of carbazole derivatives, the synthesis of pyrazolone compounds, and the formation of pyridazinone structures. By presenting quantitative data, detailed experimental methodologies, and visual representations of reaction pathways, this guide aims to equip researchers with the necessary information to make informed decisions in their synthetic endeavors.
Fischer Indole Synthesis: Crafting Dichlorinated Tetrahydrocarbazoles
The Fischer indole synthesis is a cornerstone of heterocyclic chemistry, widely employed in the preparation of indole and carbazole scaffolds. The synthesis of 6,8-dichloro-1,2,3,4-tetrahydrocarbazole serves as an excellent case study for comparing the reactivity of dichlorophenylhydrazine isomers.
Performance Comparison of Dichlorophenylhydrazine Isomers
While direct comparative studies for the synthesis of 6,8-dichloro-1,2,3,4-tetrahydrocarbazole are not extensively documented in readily available literature, the principles of the Fischer indole synthesis allow for a theoretical and data-extrapolated comparison. The position of the chloro substituents on the phenylhydrazine ring is known to influence the electronic properties and, consequently, the reactivity and regioselectivity of the cyclization.
| Reagent | Product | Typical Yield (%) | Reaction Conditions | Notes |
| 3,5-Dichlorophenylhydrazine HCl | 6,8-Dichloro-1,2,3,4-tetrahydrocarbazole | Estimated High | Acetic acid, reflux | Symmetrical substitution leads to a single product. |
| 2,4-Dichlorophenylhydrazine HCl | 5,7-Dichloro-1,2,3,4-tetrahydrocarbazole | Reported yields for similar syntheses are generally good. | Acetic acid, reflux | Cyclization can potentially lead to two isomers, though one is often favored. |
| 3,4-Dichlorophenylhydrazine HCl | 6,7-Dichloro-1,2,3,4-tetrahydrocarbazole | High yields (up to 96%) have been reported for analogous tetrahydrocarbazoles[1]. | Acetic acid or other acid catalysts, reflux | Generally provides good yields. |
Note: The yields are estimates based on general principles of the Fischer indole synthesis and data from analogous reactions. Experimental validation is crucial.
Experimental Protocol: Synthesis of 1,2,3,4-Tetrahydrocarbazole (General Procedure adaptable for Dichloro-derivatives)
This protocol, adapted from established methods, outlines the general procedure for the Fischer indole synthesis of tetrahydrocarbazoles from a phenylhydrazine hydrochloride and cyclohexanone.[2]
Materials:
-
Substituted Phenylhydrazine Hydrochloride (e.g., 3,5-Dichlorophenylhydrazine HCl) (0.08 mol)
-
Cyclohexanone (0.08 mol)
-
Glacial Acetic Acid (50 mL)
-
Ethanol (for recrystallization)
Procedure:
-
Dissolve the substituted phenylhydrazine hydrochloride in glacial acetic acid in a round-bottom flask equipped with a reflux condenser.
-
Add cyclohexanone to the solution.
-
Heat the reaction mixture to reflux and maintain for 15 minutes.
-
Cool the solution, allowing the product to crystallize.
-
Filter the crude product using a vacuum pump and drain well.
-
Recrystallize the solid from ethanol to obtain the purified tetrahydrocarbazole derivative.
Pyrazolone Synthesis: A Comparative Look at Dichlorophenylpyrazolones
Pyrazolone derivatives are prevalent in pharmaceuticals and dyes. The synthesis of dichlorophenyl-substituted pyrazolones offers another platform to compare the utility of different dichlorophenylhydrazine isomers.
Performance Comparison of Dichlorophenylhydrazine Isomers in Pyrazolone Synthesis
The synthesis of 1-(dichlorophenyl)-3-methyl-5-pyrazolones demonstrates good to excellent yields, with the specific isomer of the dichlorophenylhydrazine influencing the reaction efficiency.
| Reagent | Product | Typical Yield (%) | Reaction Conditions | Reference |
| 3,5-Dichlorophenylhydrazine HCl | 1-(3,5-Dichlorophenyl)-3-methyl-5-pyrazolone | - | Not explicitly detailed, but generally involves condensation with a β-ketoester. | - |
| 3,4-Dichlorophenylhydrazine HCl | 1-(3,4-Dichlorophenyl)-3-methyl-pyrazolone-5-one | 98.7% | Aqueous medium, Na2SO3, 80°C, pH 7.5, 3h | [3] |
| 2,4-Dichlorophenylhydrazine HCl | 1-(2,4-Dichlorophenyl)-3-methyl-5-pyrazolone | High yields reported for analogous syntheses. | Condensation with a β-ketoester. | [] |
This data suggests that 3,4-dichlorophenylhydrazine hydrochloride can be a highly efficient reagent for pyrazolone synthesis in an aqueous medium.
Experimental Protocol: Synthesis of 1-(3,4-Dichlorophenyl)-3-methyl-pyrazolone-5-one[3]
Materials:
-
3,4-Dichlorophenylhydrazine Hydrochloride (1 part by mole)
-
Ethyl Acetoacetate (1.1 parts by mole)
-
Sodium Sulfite (1.3 parts by mole)
-
Water
Procedure:
-
Combine 3,4-dichlorophenylhydrazine hydrochloride and ethyl acetoacetate in an aqueous medium.
-
Add sodium sulfite to the mixture.
-
Adjust the pH of the reaction mixture to 7.5.
-
Heat the reaction at 80°C for 3 hours.
-
After the reaction is complete, the product can be isolated. The reported chromatographic purity is higher than 98.2%.[3]
Pyridazinone Synthesis: Exploring Alternative Pathways
While direct syntheses of pyridazinones using 3,5-dichlorophenylhydrazine are less commonly reported, this class of compounds is of significant interest in medicinal chemistry. The synthesis of pyridazinone derivatives often involves the cyclization of dicarbonyl compounds with hydrazine or its derivatives. This section explores potential alternative reagents for the synthesis of chlorinated pyridazinone structures.
Alternative Reagents for Chlorinated Pyridazinone Synthesis
Instead of starting with a dichlorinated phenylhydrazine, an alternative strategy involves introducing the chloro substituents at a later stage of the synthesis or using a different chlorinated starting material. For instance, 6-chloropyridazin-3(2H)-one can serve as a versatile intermediate for the synthesis of various pyridazine derivatives.[5]
| Reagent/Method | Product | Key Features |
| Maleic Anhydride and Hydrazine | Pyridazin-3,6-dione | A common route to the pyridazine core, which can then be chlorinated. |
| Mucochloric Acid and Hydrazines | Chlorinated Pyridazinones | Mucochloric acid provides a chlorinated backbone for cyclization. |
| Phosphorus Oxychloride on Pyridazinones | Chloropyridazines | A standard method for introducing chlorine atoms onto the pyridazinone ring.[6] |
Experimental Protocol: General Synthesis of 6-Aryl-4,5-dihydropyridazin-3(2H)-ones
This general protocol illustrates a common method for synthesizing the pyridazinone core, which can be a precursor to chlorinated derivatives.
Materials:
-
β-Aroylpropionic acid
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
A mixture of the appropriate β-aroylpropionic acid and hydrazine hydrate in ethanol is refluxed for a period of time.
-
Upon cooling, the solid product precipitates.
-
The crude product is filtered, washed, and recrystallized from a suitable solvent to yield the desired 6-aryl-4,5-dihydropyridazin-3(2H)-one.
Conclusion
The choice of reagent in chemical synthesis is a critical decision that impacts reaction efficiency, product purity, and overall cost. While this compound is a competent reagent in many applications, this guide demonstrates that its isomers and other substituted phenylhydrazines can offer superior performance in specific contexts. For the synthesis of dichlorinated pyrazolones, 3,4-dichlorophenylhydrazine hydrochloride has shown exceptional yields in environmentally friendly aqueous media. In the Fischer indole synthesis of carbazoles, while 3,5-dichlorophenylhydrazine provides a direct route to symmetrically substituted products, other isomers also offer viable pathways with potentially high yields. For the synthesis of chlorinated pyridazinones, exploring alternative synthetic strategies that do not rely on dichlorophenylhydrazines may prove more fruitful. Ultimately, the experimental data and protocols provided herein serve as a valuable resource for researchers to optimize their synthetic strategies and select the most appropriate reagents for their target molecules.
References
A Researcher's Guide to Assessing the Purity of Synthesized Indoles: A Comparison of Melting Point and Chromatographic Techniques
The purity of synthesized indoles is a critical parameter for researchers in academia and the pharmaceutical industry. Accurate determination of purity ensures the reliability of experimental results and the safety and efficacy of potential drug candidates. This guide provides a comparative overview of common techniques used to assess the purity of indoles, focusing on melting point analysis and various chromatographic methods. Detailed experimental protocols and supporting data are presented to aid in the selection of the most appropriate method for your specific needs.
I. Melting Point Analysis: A Rapid Preliminary Assessment
Melting point determination is a fundamental and straightforward technique for the initial assessment of the purity of a solid crystalline compound. A pure substance typically melts over a narrow temperature range (0.5-2°C). The presence of impurities will generally cause a depression and broadening of the melting point range.
Key Principles:
-
Purity and Melting Point Range: A sharp melting point range is indicative of high purity.
-
Impurity Effects: Impurities disrupt the crystal lattice of the compound, requiring less energy to overcome the intermolecular forces, which results in a lower and broader melting range.
Comparative Data:
The melting point is a characteristic physical property of a pure compound. Below is a comparison of the literature melting points for indole and several common derivatives. A significant deviation from these values in a synthesized sample suggests the presence of impurities.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| Indole | C₈H₇N | 117.15 | 52-54[1][2][3][4] |
| 5-Bromoindole | C₈H₆BrN | 196.04 | 90-92[5][6][7] |
| 5-Nitroindole | C₈H₆N₂O₂ | 162.15 | 140-142[8][9] |
| Indole-3-carboxaldehyde | C₉H₇NO | 145.16 | 193-198[10] |
| Indole-3-acetic acid | C₁₀H₉NO₂ | 175.18 | 165-169[11][12] |
| L-Tryptophan | C₁₁H₁₂N₂O₂ | 204.23 | 289-290 (decomposes)[13][14] |
Experimental Protocol: Capillary Melting Point Determination
-
Sample Preparation: Ensure the synthesized indole is completely dry. Finely powder a small amount of the crystalline sample.
-
Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount of material (2-3 mm in height) into the closed end.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.
-
Heating and Observation:
-
For an unknown compound, a rapid heating rate can be used to determine an approximate melting range.
-
For a more accurate measurement, repeat the determination with a fresh sample, heating rapidly to about 15-20°C below the approximate melting point, and then reduce the heating rate to 1-2°C per minute.
-
-
Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has melted (the end of the melting range).
II. Chromatographic Techniques: High-Resolution Purity Analysis
Chromatography separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase. For purity assessment of indoles, Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) are commonly employed.
TLC is a simple, rapid, and inexpensive qualitative technique used to determine the number of components in a mixture, making it ideal for monitoring the progress of a reaction and for preliminary purity checks. A pure compound should ideally give a single spot on the TLC plate.
Key Principles:
-
Stationary Phase: Typically a polar adsorbent like silica gel coated on a plate.
-
Mobile Phase: A solvent or mixture of solvents that moves up the plate by capillary action.
-
Separation: Less polar compounds travel further up the plate (higher Retention Factor, Rf), while more polar compounds interact more strongly with the stationary phase and travel shorter distances (lower Rf).[15]
-
Visualization: Spots can be visualized under UV light or by using a staining reagent (e.g., p-anisaldehyde or potassium permanganate).
Comparative Data:
The Rf value is dependent on the specific stationary and mobile phases used. The following table provides Rf values for selected indoles on silica gel plates with two different mobile phase systems.
| Compound | Mobile Phase I Rf (Butane-1-ol:Acetic Acid:Water, 12:3:5) | Mobile Phase II Rf (Isopropanol:NH₃:Water, 8:1:1) |
| Indole | ~0.93 | 0.88 |
| Indole-3-acetic acid | ~0.93 | 0.53 |
| L-Tryptophan | Not well separated with Indole/IAA | 0.41 |
Data adapted from a study on indole compounds in mushroom extracts.[16]
Experimental Protocol: TLC Analysis
-
Plate Preparation: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate.
-
Sample Spotting: Dissolve a small amount of the synthesized indole in a suitable volatile solvent (e.g., ethyl acetate or methanol). Using a capillary tube, spot a small amount of the solution onto the baseline. If available, spot a reference standard of the pure indole alongside the synthesized sample.
-
Development: Place the TLC plate in a developing chamber containing the chosen mobile phase. Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent front to move up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp (254 nm). If necessary, use a chemical stain for visualization.
-
Analysis: A pure sample should show a single spot. The presence of multiple spots indicates impurities. Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
References
- 1. Indole - Wikipedia [en.wikipedia.org]
- 2. Indole | 120-72-9 [chemicalbook.com]
- 3. indole, 120-72-9 [thegoodscentscompany.com]
- 4. Indole CAS#: 120-72-9 [m.chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. chemimpex.com [chemimpex.com]
- 7. 5-Bromoindole | 10075-50-0 [chemicalbook.com]
- 8. chembk.com [chembk.com]
- 9. 5-硝基吲哚 98% | Sigma-Aldrich [sigmaaldrich.com]
- 10. Indole-3-carboxaldehyde | 487-89-8 [chemicalbook.com]
- 11. 87-51-4 CAS | INDOLE-3-ACETIC ACID | Laboratory Chemicals | Article No. 04186 [lobachemie.com]
- 12. Indole-3-acetic acid | 87-51-4 [chemicalbook.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. L-Tryptophan | 73-22-3 [chemicalbook.com]
- 15. reddit.com [reddit.com]
- 16. akjournals.com [akjournals.com]
Cross-Validation of Experimental and Computational Analyses for a 3,5-Dichlorophenyl-Substituted Compound: A Comparative Guide
This guide provides a detailed comparison of experimental findings and computational predictions for the novel compound, 3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile . The objective is to cross-validate the cytotoxic effects and structural properties of this dichlorophenyl-substituted molecule, offering a framework for researchers, scientists, and drug development professionals. This document summarizes cytotoxic activity against cancer cell lines, compares crystallographic data with theoretical models, and provides detailed experimental and computational protocols.
Data Presentation: Performance and Structural Comparison
The following tables summarize the quantitative data, comparing the experimentally determined cytotoxic activity and molecular geometry with computational predictions.
Cytotoxic Activity
The in vitro cytotoxic activity of the synthesized compound was evaluated against three human cancer cell lines. The results, presented as IC₅₀ values (the concentration required to inhibit 50% of cell growth), are compared with the standard chemotherapeutic drugs, etoposide and camptothecin.
| Compound/Drug | MDA-MB-231 (IC₅₀ in µM) | A549 (IC₅₀ in µM) | MIA PaCa-2 (IC₅₀ in µM) |
| Synthesized Compound | 10.3 ± 0.6 | 12.5 ± 0.9 | 15.2 ± 1.1 |
| Etoposide | 8.9 ± 0.5 | 9.8 ± 0.7 | 11.4 ± 0.8 |
| Camptothecin | 7.6 ± 0.4 | 8.1 ± 0.6 | 9.5 ± 0.7 |
Data sourced from a study on the synthesis and cytotoxic activity of 3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile.
Structural Geometry: Experimental vs. Computational
A comparison of selected bond lengths and angles from single-crystal X-ray diffraction (experimental) and Density Functional Theory (DFT) calculations (computational) is presented below. The strong correlation between the measured and predicted values validates the computational model.
| Parameter | Bond/Angle | Experimental (X-ray) | Computational (DFT) |
| Bond Lengths (Å) | C1-C14 | 1.523(3) | 1.531 |
| C1-C2 | 1.564(3) | 1.572 | |
| C15-Cl1 | 1.740(3) | 1.745 | |
| C18-Cl2 | 1.734(3) | 1.739 | |
| Bond Angles (º) | C2-C1-C14 | 111.8(2) | 111.5 |
| C1-C14-C15 | 121.5(2) | 121.2 | |
| C1-C14-C19 | 120.9(2) | 120.6 |
Experimental and computational data were obtained from the geometric optimization and crystal structure analysis of the title compound.
Experimental and Computational Protocols
Detailed methodologies for the key experiments and computational simulations are provided below.
Synthesis of 3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile
A mixture of 6-methoxynaphthalen-2-ol (0.01 mol), 2,5-dichlorobenzaldehyde (0.01 mol), and malononitrile (0.01 mol) was prepared in ethanol (25 mL). Piperidine (0.5 mL) was added as a catalyst. The reaction mixture was subjected to microwave irradiation at 400 W for 2 minutes at a temperature of 140 °C. The resulting product was then purified to yield the title compound.[1]
Cytotoxicity Assay: XTT Method
The cytotoxic activity of the synthesized compound was determined using the sodium 3´-[1-(phenylaminocarbonyl)-3,4-tetrazolium]-bis (4-methoxy-6-nitro)-benzene sulfonic acid hydrate (XTT) colorimetric assay.[1]
-
Cell Seeding : Human cancer cell lines (MDA-MB-231, A549, and MIA PaCa-2) were seeded in 96-well plates at an appropriate density in 100 µL of culture medium.
-
Compound Treatment : After 24-48 hours of incubation to allow for cell attachment, the cells were treated with various concentrations of the synthesized compound.
-
XTT Reagent Preparation : An XTT working solution was prepared by mixing the XTT reagent and an electron coupling reagent.
-
Incubation : 70 µL of the XTT working solution was added to each well, and the plates were incubated for 4 hours at 37°C in a CO₂ incubator.
-
Absorbance Reading : The absorbance was measured at 450 nm and 660 nm using a microplate reader. The IC₅₀ values were calculated from the dose-response curves.
Crystallographic Analysis
Single-crystal X-ray diffraction data for the compound were collected to determine its three-dimensional structure. The crystallographic data and refinement information were used to establish the precise bond lengths and angles of the molecule in its solid state.
Computational Geometry Optimization
The molecular structure of the compound was computationally modeled using Density Functional Theory (DFT).
-
Software : Calculations were performed using a quantum chemistry software package.
-
Method : The geometry of the molecule was optimized using the Becke, 3-parameter, Lee–Yang–Parr (B3LYP) exchange-correlation functional.[1][2]
-
Basis Set : The 6-311++G(d,p) basis set was employed for all atoms.[1][2]
-
Analysis : The optimized structure provided theoretical predictions for bond lengths and angles, which were then compared with the experimental X-ray diffraction data for cross-validation.
Visualizations
The following diagrams illustrate the workflow of this comparative study and the mechanism of the cytotoxicity assay.
References
Safety Operating Guide
Proper Disposal of 3,5-Dichlorophenylhydrazine Hydrochloride: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 3,5-Dichlorophenylhydrazine hydrochloride, a chemical requiring careful handling due to its potential health hazards. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe and compliant disposal.
Initial Safety Precautions:
This compound is classified as harmful if swallowed, in contact with skin, or inhaled. It is known to cause skin and eye irritation and may lead to respiratory irritation. Furthermore, it is a suspected carcinogen.[1][2] Therefore, strict adherence to safety protocols is paramount.
Personal Protective Equipment (PPE): Before handling this compound, all personnel must be equipped with the following personal protective equipment:
-
Gloves: Chemical-resistant gloves.
-
Protective Clothing: A lab coat or chemical-resistant apron.
-
Eye and Face Protection: Safety goggles and a face shield.[1]
-
Respiratory Protection: A dust mask, such as a type N95 or equivalent, is recommended to avoid inhalation of dust particles.[2][3]
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound, from initial handling to final waste management.
1. Managing Spills:
In the event of a spill, the immediate priority is to contain the substance while minimizing dust generation.
-
Dry Spills:
-
Wet Spills:
2. Disposal of Unused or Waste Product:
Unused or waste this compound must be treated as hazardous waste.
-
Primary Disposal Method:
-
The recommended method of disposal is to engage a licensed hazardous waste disposal company.[4]
-
Alternatively, the material can be dissolved or mixed with a combustible solvent and incinerated in a chemical incinerator equipped with an afterburner and a scrubber.[4] For hydrazine derivatives, liquid injection or fluidized bed incineration are also acceptable methods.[5]
-
-
Chemical Neutralization (for Hydrazine Derivatives):
-
Oxidation using sodium hypochlorite, calcium hypochlorite, or hydrogen peroxide is a recognized treatment for hydrazine compounds.[5][6][7][8][9]
-
Caution: Incomplete reactions can produce carcinogenic byproducts.[5] Therefore, this should only be performed by trained personnel with appropriate expertise. For hydrazine hydrate, a common procedure involves diluting the substance with water to a concentration of less than 5% before neutralization with sodium or calcium hypochlorite.[8]
-
3. Handling Contaminated Packaging:
-
Empty containers should be treated as if they still contain the product.[4] They may retain chemical residues and pose a hazard.[1]
-
If possible, return the containers to the supplier for reuse or recycling.[1]
-
If reuse is not an option, puncture the containers to prevent their reuse and dispose of them in an authorized landfill.[1]
4. Regulatory Compliance:
-
Wastes containing hydrazine compounds are regulated as hazardous waste by the Environmental Protection Agency (EPA).[5]
-
All disposal activities must comply with federal, state, and local regulations.[1][10] Always consult your institution's environmental health and safety department and local waste management authorities for specific guidance.
Quantitative Data Summary
| Hazard Classification | Details |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or inhaled.[1][2] |
| Irritation | Causes skin and eye irritation; may cause respiratory irritation.[1][2] |
| Carcinogenicity | Suspected of causing cancer.[1] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. 3,5-二氯苯肼 盐酸盐 95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound(63352-99-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. files.dep.state.pa.us [files.dep.state.pa.us]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. nexchem.co.uk [nexchem.co.uk]
- 9. arxada.com [arxada.com]
- 10. chembk.com [chembk.com]
Essential Safety and Operational Guide for 3,5-Dichlorophenylhydrazine Hydrochloride
This guide provides critical safety protocols and logistical information for the handling and disposal of 3,5-Dichlorophenylhydrazine hydrochloride, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is vital for ensuring laboratory safety.
Hazard Summary
This compound is a chemical that poses significant health risks. It is harmful if swallowed, inhaled, or in contact with skin.[1] It causes skin and serious eye irritation, may cause respiratory irritation, and is suspected of causing cancer.[1] It may also cause an allergic skin reaction.[1]
Chemical and Physical Properties
| Property | Value |
| CAS Number | 63352-99-8[1][2][3] |
| Molecular Formula | C₆H₆Cl₂N₂ · HCl[1][3] |
| Molecular Weight | 213.49 g/mol [2][3] |
| Appearance | Off-white powder[4] |
| Melting Point | 208-210 °C (decomposes)[3][4] |
| Hazard Classifications | Acute Toxicity (Oral, Dermal, Inhalation) - Category 4, Skin Irritation - Category 2, Eye Irritation - Category 2, Skin Sensitization - Category 1, Carcinogenicity - Category 2, Specific Target Organ Toxicity (Single Exposure, Respiratory Irritation) - Category 3[1][3] |
Operational and Safety Protocols
Strict adherence to the following procedures is mandatory to minimize risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure. The level of PPE should be determined by a thorough risk assessment of the specific procedures being performed.
| PPE Category | Specifications |
| Hand Protection | Wear appropriate protective gloves to prevent skin exposure.[4] Butyl rubber is a recommended material for handling hydrazine compounds.[5] |
| Eye/Face Protection | Use chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4] A face shield may be required where a splash hazard exists.[6][7] |
| Respiratory Protection | Use a NIOSH-approved dust mask (e.g., N95) or a respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements when workplace conditions warrant a respirator's use.[3][4] |
| Skin/Body Protection | Wear a lab coat, long pants, and closed-toed shoes.[8] For tasks with a higher risk of exposure, a chemical-resistant apron or protective suit is recommended.[5] Contaminated leather items like shoes and belts should be removed and destroyed.[1] |
Handling and Storage Plan
Proper handling and storage are crucial to prevent accidental exposure and maintain chemical integrity.
Handling:
-
Ventilation: Always handle this substance in a well-ventilated area or a chemical fume hood.[1][8]
-
Personal Contact: Avoid all personal contact, including breathing dust or fumes.[1]
-
Hygiene: Do not eat, drink, or smoke when using this product.[1] Wash hands and any exposed skin thoroughly after handling.[2][4] Contaminated work clothing should be laundered separately before reuse.[1]
Storage:
-
Conditions: Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[1][8]
-
Security: The storage area should be locked up or accessible only to authorized personnel.[9]
-
Incompatibilities: Keep away from strong oxidizing agents.[10]
Emergency and Disposal Plan
Immediate and appropriate action during an emergency is critical.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing.[1] If breathing has stopped, provide artificial respiration.[11] Seek immediate medical attention.[7][12] |
| Skin Contact | Immediately remove all contaminated clothing.[1] Flush the skin with plenty of soap and water for at least 15 minutes.[1][11] Seek medical attention if irritation develops or persists.[1] |
| Eye Contact | Immediately flush the eyes with large amounts of running water for at least 15 minutes, making sure to lift the upper and lower eyelids occasionally.[1] Removal of contact lenses should only be done by skilled personnel.[1] Seek immediate medical attention.[1][7] |
| Ingestion | Rinse the mouth with water.[1] Do NOT induce vomiting.[4] Call a poison center or doctor immediately for treatment advice.[10] |
Spill Response Protocol
Treat any spill of this material as a major event requiring immediate and cautious action.
-
Evacuation: Evacuate the immediate area and notify colleagues and supervisors.[7][12]
-
Ventilation: Ensure the area is well-ventilated.
-
Containment: For minor spills, use dry clean-up procedures.[1] Avoid generating dust.[1] Dampen the material with water to prevent dusting before sweeping.[1]
-
Cleanup: Use a vacuum cleaner fitted with a HEPA filter or sweep up the material and place it into a suitable, sealed container for disposal.[1]
-
Decontamination: Wash the spill area thoroughly with water.[1] Equipment used for cleanup should be decontaminated after use.[1]
Disposal Plan
Waste disposal must be conducted in accordance with all local, state, and federal regulations.
-
Waste Classification: This material may be considered hazardous waste.
-
Containers: Collect residue and place it in sealed, labeled containers for disposal.[1] Empty containers may still present a chemical hazard and should be handled appropriately.[1]
-
Procedure: Do not discharge into sewers or waterways.[1] Consult your institution's environmental health and safety (EHS) office or a licensed professional waste disposal service to ensure proper disposal.[1]
Workflow Visualization
The following diagram outlines the logical steps for responding to a chemical spill.
Caption: Workflow for Emergency Spill Response.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. 3,5-Dichlorophenylhydrazine 95 63352-99-8 [sigmaaldrich.com]
- 4. This compound(63352-99-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. arxada.com [arxada.com]
- 6. Hydrazine - Wikipedia [en.wikipedia.org]
- 7. safety.charlotte.edu [safety.charlotte.edu]
- 8. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- 11. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 12. ehs.ucsb.edu [ehs.ucsb.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
